[4-(N-acetylanilino)phenyl] acetate
Description
BenchChem offers high-quality [4-(N-acetylanilino)phenyl] acetate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about [4-(N-acetylanilino)phenyl] acetate including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
[4-(N-acetylanilino)phenyl] acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15NO3/c1-12(18)17(14-6-4-3-5-7-14)15-8-10-16(11-9-15)20-13(2)19/h3-11H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CRQCUPIKDVRIGQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N(C1=CC=CC=C1)C2=CC=C(C=C2)OC(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Comprehensive Technical Guide: Physicochemical Properties of [4-(N-acetylanilino)phenyl] Acetate
The following technical guide details the physicochemical properties, synthesis, and stability profile of [4-(N-acetylanilino)phenyl] acetate , a specific N-acetylated derivative of 4-hydroxydiphenylamine.
Executive Summary
[4-(N-acetylanilino)phenyl] acetate (Systematic Name: N-(4-acetoxyphenyl)-N-phenylacetamide or N,O-diacetyl-4-hydroxydiphenylamine) is a lipophilic, di-acetylated derivative of the antioxidant 4-hydroxydiphenylamine.[1] It is structurally distinct from Paracetamol Acetate (Diacetamate) due to the presence of an N-phenyl group, which significantly alters its solubility, steric bulk, and hydrolysis kinetics. This guide provides a predictive physicochemical profile, synthesis protocols, and stability analysis for researchers utilizing this compound as a metabolic probe, antioxidant precursor, or specific impurity standard.
Part 1: Chemical Identity & Structural Analysis
This molecule features a diphenylamine core modified by acetylation at both the nitrogen (tertiary amide) and oxygen (phenolic ester) positions.
| Property | Data |
| Common Name | [4-(N-acetylanilino)phenyl] acetate |
| Systematic Name | N-(4-acetoxyphenyl)-N-phenylacetamide |
| Synonyms | N,O-Diacetyl-4-hydroxydiphenylamine; 4-Acetoxy-N-acetyldiphenylamine |
| Molecular Formula | C₁₆H₁₅NO₃ |
| Molecular Weight | 269.30 g/mol |
| CAS Number | Not widely indexed (Specific research derivative) |
| SMILES | CC(=O)Oc1ccc(N(C(=O)C)c2ccccc2)cc1 |
| Core Structure | Diphenylamine (N-phenylaniline) |
Critical Nomenclature Note
Distinction from Paracetamol Acetate: This compound is NOT Paracetamol Acetate (4-acetamidophenyl acetate).
[4-(N-acetylanilino)phenyl] acetate : Contains an N-phenyl group (Tertiary amide). MW: 269.3. [2] * Paracetamol Acetate : Contains an N-hydrogen (Secondary amide). MW: 193.2.
Implication : The N-phenyl group eliminates H-bond donation at the amide, drastically increasing lipophilicity and lowering the melting point relative to Paracetamol Acetate.
Part 2: Physicochemical Properties (Predictive Profile)
Due to the limited empirical data for this specific derivative, the following values are derived from quantitative structure-property relationships (QSPR) and homologous series (e.g., 4-acetoxydiphenylamine).
1. Physical State & Thermal Properties
-
Appearance : Likely a viscous oil or low-melting solid (white to off-white).
-
Reasoning: While Paracetamol Acetate is a solid (MP ~148°C), the introduction of the N-phenyl group disrupts intermolecular Hydrogen bonding (no N-H donor). The bulky N-phenyl group also reduces crystal packing efficiency.
-
-
Melting Point (Predicted) : 60°C – 85°C (or potentially an oil at RT).
-
Boiling Point (Predicted) : ~410°C (at 760 mmHg) with decomposition.
2. Solubility & Lipophilicity [3]
-
LogP (Octanol/Water) : ~2.8 – 3.2 (Highly Lipophilic).
-
Comparison: Paracetamol (LogP ~0.46), Diphenylamine (LogP ~3.5). The acetylation of the polar -OH and -NH groups removes H-bond donors, pushing the LogP closer to the diphenylamine core.
-
-
Water Solubility : Negligible (< 0.1 mg/mL).
-
Organic Solubility :
-
High : Dichloromethane (DCM), Ethyl Acetate, Acetone, DMSO.
-
Moderate : Ethanol, Methanol.
-
Low : Hexanes (due to polar ester/amide groups).
-
3. Acid-Base Chemistry (pKa)
-
Acidity : No acidic protons. The phenolic proton is masked by the acetate ester.
-
Basicity : Extremely weak base. The nitrogen lone pair is delocalized into both the phenyl ring and the acetyl carbonyl (amide resonance). It will not protonate under physiological pH.
Part 3: Synthesis & Characterization Protocol
Objective : Synthesis of [4-(N-acetylanilino)phenyl] acetate from 4-hydroxydiphenylamine.
Reaction Pathway
4-Hydroxydiphenylamine + 2.5 eq. Acetic Anhydride (+ Pyridine) → [4-(N-acetylanilino)phenyl] acetate
Step-by-Step Methodology
-
Preparation : Dissolve 4-hydroxydiphenylamine (1.0 eq, CAS 122-37-2) in anhydrous Dichloromethane (DCM) or Pyridine (as solvent/base).
-
Acetylation : Add Acetic Anhydride (2.5 eq) dropwise at 0°C under Nitrogen atmosphere.
-
Note: The O-acetylation (ester) is fast. The N-acetylation (tertiary amide) is slower due to steric hindrance from the two phenyl rings.
-
-
Catalysis : Add a catalytic amount of DMAP (4-Dimethylaminopyridine) to drive the N-acetylation to completion.
-
Reflux : Heat to mild reflux (40°C for DCM, or 60°C if neat) for 4-6 hours. Monitor by TLC (Hexane:EtOAc 7:3).
-
Workup :
-
Quench with ice water.
-
Extract with DCM.
-
Wash organic layer with 1M HCl (to remove Pyridine/DMAP), saturated NaHCO₃ (to remove acetic acid), and Brine.
-
-
Purification : Dry over Na₂SO₄ and concentrate. Purify via Flash Column Chromatography (Silica Gel, Gradient 0-20% EtOAc in Hexanes).
Characterization Standards
-
IR Spectroscopy :
-
Ester C=O : ~1760 cm⁻¹ (sharp).
-
Amide C=O : ~1650-1680 cm⁻¹ (tertiary amide, lower frequency).
-
Absence : No O-H (~3300 cm⁻¹) or N-H bands.
-
-
¹H-NMR (CDCl₃) :
-
Acetate Methyls : Two distinct singlets at ~2.1 ppm (N-Ac) and ~2.3 ppm (O-Ac).
-
Aromatic Region : Multiplets at 7.0–7.5 ppm (9 protons total).
-
Part 4: Stability & Reactivity
The molecule contains two hydrolyzable groups: a Phenolic Ester and a Tertiary Amide .
Hydrolysis Kinetics
-
Ester Hydrolysis (Fast) : The O-acetyl group is labile. In basic conditions (pH > 9) or enzymatic presence (Esterases), it rapidly hydrolyzes to N-acetyl-4-hydroxydiphenylamine .
-
Amide Hydrolysis (Slow) : The N-acetyl group is sterically hindered and electronically stabilized. It requires harsh acidic/basic conditions or specific amidases to cleave, eventually yielding 4-hydroxydiphenylamine .
Degradation Pathway Diagram
The following diagram illustrates the sequential hydrolysis and potential oxidation to the quinone-imine (antioxidant mechanism).
Caption: Figure 1: Stepwise Hydrolysis and Oxidation Pathway. The ester cleaves first, releasing the N-acetyl intermediate.
Part 5: Applications & Biological Relevance
-
Prodrug Design :
-
The acetylation masks the phenolic hydroxyl group, potentially increasing oral bioavailability and membrane permeability (higher LogP) compared to the parent 4-hydroxydiphenylamine.
-
Once absorbed, esterases cleave the acetate to release the active antioxidant.
-
-
Antioxidant Stabilization :
-
Used as a "protected" form of diphenylamine antioxidants in rubber or polymer chemistry to prevent premature oxidation during processing.
-
-
Analytical Standard :
-
Serves as a reference standard for the identification of impurities in the synthesis of diphenylamine derivatives or the degradation of N-phenyl-based NSAIDs.
-
References
-
Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical. (General acetylation protocols). Link
-
National Institute of Standards and Technology (NIST) . (2023). 4-Hydroxydiphenylamine (CAS 122-37-2) Properties. NIST Chemistry WebBook. Link
-
PubChem . (2023). Compound Summary: Diphenylamine.[3][4] National Library of Medicine. Link
-
Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry (2nd ed.). Oxford University Press. (Mechanisms of ester/amide hydrolysis). Link
Sources
molecular structure and weight of [4-(N-acetylanilino)phenyl] acetate
The following technical guide provides an in-depth analysis of [4-(N-acetylanilino)phenyl] acetate , a specific derivative of 4-hydroxydiphenylamine. This document is structured for researchers requiring precise molecular data, synthesis protocols, and structural characterization.
Executive Summary
[4-(N-acetylanilino)phenyl] acetate is the N,O-diacetylated derivative of 4-hydroxydiphenylamine. Structurally, it consists of a diphenylamine core where the bridging nitrogen is acetylated, and the para-hydroxyl group is esterified with acetic acid.
This compound serves as a critical reference standard in the metabolic profiling of diphenylamine (DPA) antioxidants and non-steroidal anti-inflammatory drug (NSAID) derivatives. It is chemically distinct from Diacetamate (4-acetamidophenyl acetate), differing by the presence of an additional phenyl ring on the nitrogen atom, which significantly alters its lipophilicity and metabolic stability.
Molecular Identity & Physiochemical Properties[1][2][3]
The following data establishes the baseline identity for analytical verification.
| Property | Value | Notes |
| IUPAC Name | [4-(N-acetyl-N-phenylamino)phenyl] acetate | Also: N-(4-acetoxyphenyl)-N-phenylacetamide |
| Common Synonyms | N,O-Diacetyl-4-hydroxydiphenylamine | |
| Molecular Formula | C₁₆H₁₅NO₃ | |
| Molecular Weight | 269.30 g/mol | Monoisotopic Mass: 269.1052 |
| Core Structure | Diphenylamine (N,O-protected) | |
| Predicted LogP | ~3.2 - 3.5 | High lipophilicity due to N-phenyl group |
| H-Bond Donors | 0 | Fully substituted Nitrogen and Oxygen |
| H-Bond Acceptors | 3 | 2 Carbonyls (Amide, Ester), 1 Ether-like N |
Structural Analysis
The molecule features two distinct acetyl groups with different reactivities:
-
Phenolic Ester (O-Acetyl): Labile; susceptible to hydrolysis by plasma esterases.
-
N-Acetyl (Amide): Stable; requires harsh conditions or specific amidases for cleavage.
Structural Visualization & Pathway
The following diagram illustrates the structural assembly and the synthesis pathway from the precursor 4-hydroxydiphenylamine .
Caption: Synthesis pathway showing the conversion of 4-hydroxydiphenylamine to the diacetylated target via sequential acetylation.
Synthesis Protocol
Objective: Synthesis of [4-(N-acetylanilino)phenyl] acetate from 4-hydroxydiphenylamine via exhaustive acetylation.
Reagents & Materials[6][8][9]
-
Precursor: 4-Hydroxydiphenylamine (CAS: 122-37-2).
-
Acylating Agent: Acetic Anhydride (excess).
-
Catalyst: Pyridine (acts as both solvent and base) or DMAP (4-Dimethylaminopyridine).
-
Solvent: Dichloromethane (DCM) for extraction; Ethanol for recrystallization.
Step-by-Step Methodology
-
Preparation:
-
In a 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve 1.85 g (10 mmol) of 4-hydroxydiphenylamine in 10 mL of Pyridine .
-
Note: Ensure the system is under an inert atmosphere (Nitrogen or Argon) to prevent oxidation of the amine prior to acetylation.
-
-
Acetylation:
-
Cool the solution to 0°C in an ice bath.
-
Slowly add 3.0 mL (approx. 30 mmol) of Acetic Anhydride dropwise over 10 minutes.
-
Mechanism:[1] The excess anhydride ensures acetylation of both the secondary amine (to form the amide) and the phenol (to form the ester).
-
-
Reaction:
-
Remove the ice bath and allow the mixture to warm to room temperature.
-
Reflux at 100°C for 2 hours to ensure complete N-acetylation, which is sterically hindered by the two phenyl rings.
-
Validation: Monitor via TLC (Silica gel; Hexane:Ethyl Acetate 3:1). The starting material (Rf ~0.2) should disappear, replaced by the less polar diacetylated product (Rf ~0.6).
-
-
Workup:
-
Pour the reaction mixture into 100 mL of ice-cold water containing 10 mL of concentrated HCl (to neutralize pyridine).
-
Extract with Dichloromethane (3 x 30 mL) .
-
Wash the organic layer with saturated NaHCO₃ (to remove acetic acid) and brine.
-
Dry over anhydrous Na₂SO₄ and concentrate in vacuo.
-
-
Purification:
-
Recrystallize the crude solid from hot Ethanol/Water (9:1).
-
Yield Expectation: 85-90% as white to off-white needles.
-
Analytical Characterization (Self-Validating)
To confirm the identity of the synthesized compound, compare experimental data against these predicted spectral signatures.
Nuclear Magnetic Resonance (NMR)[10]
-
¹H NMR (CDCl₃, 400 MHz):
-
δ 2.05 ppm (s, 3H): Acetyl-methyl protons of the N-acetyl group (Amide).
-
δ 2.30 ppm (s, 3H): Acetyl-methyl protons of the O-acetyl group (Ester).
-
δ 7.10 - 7.50 ppm (m, 9H): Aromatic protons. The protons ortho to the ester will be chemically distinct from those on the unsubstituted phenyl ring.
-
Mass Spectrometry (MS)[7]
-
Technique: ESI-MS (Positive Mode).
-
Target Ion [M+H]⁺: 270.11 m/z.
-
Fragmentation Pattern:
-
Loss of Acetyl (42 Da) → m/z ~228 (Mono-deacetylated).
-
Loss of Ketene (42 Da) from ester → m/z ~228 (Phenol).
-
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 80579, N-(4-Phenoxyphenyl)acetamide. Retrieved from [Link](Note: Structurally related scaffold for spectral comparison).
-
NIST Chemistry WebBook. Acetamide, N-phenyl- (Acetanilide) Spectral Data. Retrieved from [Link](Reference for N-acetyl chemical shifts).
Sources
potential pharmacological applications of [4-(N-acetylanilino)phenyl] acetate
An In-depth Technical Guide to the Potential Pharmacological Applications of 4-(N-acetylanilino)phenyl Acetate
Abstract
This technical guide provides a comprehensive analysis of 4-(N-acetylanilino)phenyl acetate, a compound structurally related to the well-known analgesic, acetaminophen. We will delve into its chemical identity, explore its potential pharmacological applications based on the activities of structurally analogous compounds, and propose a detailed roadmap for its preclinical evaluation. This document is intended for researchers, scientists, and professionals in the field of drug development who are interested in exploring novel chemical entities with therapeutic potential.
Introduction and Chemical Identity
The compound , [4-(N-acetylanilino)phenyl] acetate, is more formally and commonly known as 4-(acetylamino)phenyl acetate . It is recognized as Acetaminophen Related Compound A in pharmaceutical contexts. Its chemical structure features a phenyl acetate core with an N-acetylanilino group at the para position.
Chemical Structure:
This compound is a known impurity and a synthetic intermediate in the production of acetaminophen (paracetamol). The structural similarity to acetaminophen, a widely used analgesic and antipyretic, provides a strong rationale for investigating its own pharmacological profile.
Potential Pharmacological Applications
Direct pharmacological studies on 4-(N-acetylanilino)phenyl acetate are not extensively reported in the public domain. However, by examining the bioactivities of structurally related compounds, we can infer potential therapeutic applications.
Analgesic and Anti-inflammatory Activity
Given its close structural resemblance to acetaminophen, the most logical starting point for investigation is its potential as an analgesic and anti-inflammatory agent. N-phenylacetamide (acetanilide) derivatives, the core structure of our compound of interest, have been explored as non-hepatotoxic analgesic candidates. It is plausible that 4-(N-acetylanilino)phenyl acetate may interact with targets in the pain and inflammation pathways, such as the cyclooxygenase (COX) enzymes or the endocannabinoid system.
Antineoplastic Potential
Phenyl acetate, a component of the target molecule, has demonstrated potential antineoplastic (anti-cancer) activity. It is known to induce differentiation, growth inhibition, and apoptosis in tumor cells. The presence of the phenyl acetate moiety in 4-(N-acetylanilino)phenyl acetate suggests that it may also possess anti-proliferative properties. A derivative of aspirin, 2-[(4-acetylphenyl)carbamoyl]phenyl acetate, has shown considerable in vitro anti-proliferative activity.
Proposed Preclinical Evaluation Workflow
A systematic and rigorous preclinical evaluation is necessary to elucidate the pharmacological profile of 4-(N-acetylanilino)phenyl acetate. The following workflow is proposed:
Caption: A proposed workflow for the preclinical evaluation of 4-(N-acetylanilino)phenyl acetate.
In Vitro Assays
Objective: To determine the inhibitory activity of 4-(N-acetylanilino)phenyl acetate against COX-1 and COX-2 enzymes.
Principle: This assay measures the peroxidase activity of COX enzymes. The conversion of a suitable substrate by the enzyme is monitored, and the inhibition of this reaction by the test compound is quantified.
Protocol:
-
Reagent Preparation: Prepare assay buffer (e.g., 0.1 M Tris-HCl, pH 8.0), heme, and detection substrate as per a commercially available kit's instructions.
-
Plate Setup: In a 96-well plate, add the assay buffer, heme, and either COX-1 or COX-2 enzyme to the designated wells.
-
Inhibitor Addition: Add various concentrations of 4-(N-acetylanilino)phenyl acetate, a reference inhibitor (e.g., celecoxib for COX-2), or vehicle control (e.g., DMSO) to the wells.
-
Pre-incubation: Incubate the plate for 10-15 minutes at room temperature to allow the inhibitor to bind to the enzyme.
-
Reaction Initiation: Add arachidonic acid to all wells to start the enzymatic reaction.
-
Detection: Immediately measure the absorbance or fluorescence at the appropriate wavelength using a microplate reader.
-
Data Analysis: Calculate the IC50 values (the concentration of inhibitor required to inhibit 50% of the enzyme's activity) for both COX-1 and COX-2.
Objective: To assess the effect of 4-(N-acetylanilino)phenyl acetate on the viability of various cell lines.
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures the metabolic activity of cells. Viable cells with active metabolism convert MTT into a purple formazan product.
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a range of concentrations of 4-(N-acetylanilino)phenyl acetate and incubate for a specified period (e.g., 24, 48, 72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow for formazan crystal formation.
-
Solubilization: Add a solubilization solution (e.g., DMSO) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Determine the concentration of the compound that reduces cell viability by 50% (IC50).
In Vivo Assays
Objective: To evaluate the central analgesic activity of 4-(N-acetylanilino)phenyl acetate in an animal model.
Principle: The hot plate test measures the reaction time of an animal to a thermal stimulus. An increase in the latency to respond is indicative of an analgesic effect.
Protocol:
-
Animal Acclimatization: Acclimatize mice to the laboratory conditions for at least one hour before the experiment.
-
Baseline Measurement: Determine the baseline latency for each mouse by placing it on a hot plate maintained at a constant temperature (e.g., 55°C ± 0.1°C) and recording the time until it licks its paw or jumps. A cut-off time (e.g., 30 seconds) should be set to prevent tissue damage.
-
Compound Administration: Administer 4-(N-acetylanilino)phenyl acetate, a positive control (e.g., morphine), or a vehicle control to the animals via an appropriate route (e.g., intraperitoneal or oral).
-
Post-treatment Measurement: At various time points after administration (e.g., 30, 60, 90, and 120 minutes), place the mice back on the hot plate and record their reaction latencies.
-
Data Analysis: Calculate the percent maximum possible effect (%MPE) or compare the mean latencies between the treated and control groups.
Objective: To assess the in vivo anti-tumor efficacy of 4-(N-acetylanilino)phenyl acetate.
Principle: Human tumor cells are implanted into immunodeficient mice. The effect of the test compound on tumor growth is then evaluated.
Protocol:
-
Cell Preparation: Prepare a suspension of a human cancer cell line of interest in a suitable medium.
-
Tumor Implantation: Subcutaneously inject the cancer cells into the flank of immunodeficient mice (e.g., nude or SCID mice).
-
Tumor Growth Monitoring: Allow the tumors to grow to a palpable size.
-
Compound Treatment: Once the tumors have reached a predetermined size, randomize the mice into treatment and control groups. Administer 4-(N-acetylanilino)phenyl acetate or a vehicle control according to a defined schedule.
-
Tumor Measurement: Measure the tumor volume at regular intervals using calipers.
-
Endpoint: At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., histopathology, biomarker analysis).
-
Data Analysis: Compare the tumor growth rates and final tumor volumes between the treated and control groups.
Toxicological Considerations
Given its structural relationship to acetaminophen, a thorough toxicological evaluation of 4-(N-acetylanilino)phenyl acetate is of paramount importance. Acetaminophen is known to cause hepatotoxicity at high doses due to the formation of a reactive metabolite, N-acetyl-p-benzoquinone imine (NAPQI). It is crucial to investigate whether 4-(N-acetylanilino)phenyl acetate is metabolized to similar reactive intermediates. Preliminary in vitro cytotoxicity assays in hepatic cell lines (e.g., HepG2) should be conducted, followed by in vivo acute and sub-chronic toxicity studies in rodents.
Conclusion
4-(N-acetylanilino)phenyl acetate represents an under-explored chemical entity with therapeutic potential, primarily in the areas of analgesia and oncology. Its structural similarity to known bioactive molecules provides a strong rationale for the proposed preclinical evaluation. The experimental workflows outlined in this guide offer a systematic approach to characterizing its pharmacological and toxicological profile. The successful execution of these studies will be instrumental in determining the future of 4-(N-acetylanilino)phenyl acetate as a potential drug candidate.
References
-
Cell Viability Assays. In: Assay Guidance Manual. Eli Lilly & Company and the National Center for Advancing Translational Sciences; 2004-. Available from: [Link]
-
The MTT Assay: A Valuable Tool for Measuring Cell Viability. Creative Diagnostics. Available from: [Link]
-
An Improved and Versatile Immunosuppression Protocol for the Development of Tumor Xenograft in Mice. Anticancer Research. 2014 Dec 15. Available from: [Link]
-
In Vivo Oncology. Pharmacology Discovery Services. Available from: [Link]
-
In Vitro Assays for Cyclooxygenase Activity and Inhibitor Characterization. Methods in Molecular Biology. 2008. Available from: [Link]
-
Human Tumor Xenograft Models for Preclinical Assessment of Anticancer Drug Development. Toxicological Research. 2016 Mar. Available from: [Link]
-
In-Vivo Models for Management of Pain. SCIRP. Available from: [Link]
-
A novel hot-plate test sensitive to hyperalgesic stimuli and non-opioid analgesics. Brazilian Journal of Medical and Biological Research. 2005. Available from: [Link]
-
In vivo Efficacy Studies in Cell Line and Patient-derived Xenograft Mouse Models. Bio-protocol. 2017 Jan 5. Available from: [Link]
-
Hot Plate Test in Mice, Thermal Analgesia. Melior Discovery. Available from: [Link]
-
COX2 Inhibitor Screening Assay Kit. BPS Bioscience. Available from: [Link]
-
Analgesia Hot Plat Test. SlideShare. 2016 May 11. Available from: [Link]
-
Hot plate test. Wikipedia. Available from: [Link]
-
COX Fluorescent Inhibitor Screening Assay Kit. Interchim. Available from: [Link]
metabolic pathway prediction for [4-(N-acetylanilino)phenyl] acetate
The following technical guide details the metabolic pathway prediction and experimental validation framework for [4-(N-acetylanilino)phenyl] acetate . This analysis synthesizes predictive medicinal chemistry with established toxicology protocols.
Executive Summary & Molecular Profiling
The molecule [4-(N-acetylanilino)phenyl] acetate (henceforth referred to as Compound A ) represents a classic "masked" lipophilic precursor. Structurally, it consists of a diphenylamine core stabilized by two hydrolyzable groups: a phenolic ester (acetate) and a tertiary amide (N-acetyl).
From a drug development perspective, Compound A exhibits the characteristics of a prodrug designed to improve membrane permeability (via increased LogP) before releasing its primary metabolite, or a chemical probe for specific esterase activity.
Physicochemical & Structural Analysis
-
Core Scaffold: N-acetyl-diphenylamine.
-
Labile Handle 1 (Rapid): Phenyl acetate ester. High susceptibility to plasma and hepatic esterases.
-
Labile Handle 2 (Slow): N-acetyl tertiary amide. Moderate-to-high resistance against rapid hydrolysis; likely requires specific amidases or CYP-mediated oxidative dealkylation.
-
Predicted LogP: ~3.5–4.0 (High lipophilicity, suggesting rapid passive diffusion and high plasma protein binding).
Predicted Metabolic Pathways[1][2]
The metabolism of Compound A is biphasic, dominated by a rapid hydrolytic "bioactivation" followed by oxidative clearance and conjugation.
Phase I: Hydrolysis (The Primary Route)
The most thermodynamically and kinetically favorable reaction is the hydrolysis of the ester linkage.
-
Enzyme System: Carboxylesterases (CES1 in liver, CES2 in intestine) and Paraoxonase (PON1 in plasma).
-
Mechanism: Nucleophilic attack by the catalytic serine triad on the carbonyl carbon of the acetate group.
-
Product (M1): 4-(N-acetylanilino)phenol + Acetic Acid.
-
Physiological Impact: This step unmasks a phenolic hydroxyl group, significantly increasing polarity and creating a handle for Phase II conjugation.
Phase I: Oxidative Transformations (Secondary Routes)
Following ester hydrolysis, the metabolite M1 (4-(N-acetylanilino)phenol) faces two divergent fates:
-
Aromatic Hydroxylation (CYP-Mediated):
-
The unsubstituted phenyl ring is lipophilic and electron-rich.
-
Enzymes: CYP3A4, CYP2C9.
-
Reaction: Hydroxylation at the para or ortho position of the second phenyl ring.
-
Product (M2): Di-hydroxylated diphenylamine derivatives.
-
-
N-Deacetylation (Amidase-Mediated):
-
While tertiary amides are stable, hepatic Arylacetamide Deacetylase (AADAC) can cleave the N-acetyl group.
-
Product (M3): 4-Hydroxydiphenylamine .
-
Toxicity Alert: M3 is structurally related to redox-active amines. Further oxidation of M3 can lead to the formation of Quinone Imines , which are electrophilic Michael acceptors capable of depleting glutathione (GSH) and causing cellular stress.
-
Phase II: Conjugation (Clearance)
The exposed phenol on M1 is a "soft" nucleophile, making it an ideal substrate for transferases.
-
Glucuronidation (UGT): Major pathway. UGT1A1/1A9 adds glucuronic acid to the phenol.
-
Sulfation (SULT): Minor pathway, relevant at low substrate concentrations.
Pathway Visualization (Graphviz/DOT)
The following diagram maps the hierarchical metabolic cascade, distinguishing between rapid hydrolysis and downstream oxidative risks.
Figure 1: Predicted metabolic tree showing the rapid conversion of the parent ester to the phenolic metabolite (M1), followed by divergent clearance (M4) and bioactivation (M3/Quinone) pathways.
Experimental Validation Protocols
To validate the predicted pathways, the following self-validating experimental workflows are required. These protocols prioritize mass balance and kinetic differentiation between esterase and CYP activity.
Experiment A: Metabolic Stability & Intrinsic Clearance ( )
Objective: Determine the half-life (
| Parameter | Condition 1: Plasma Stability | Condition 2: Liver Microsomes (HLM) | Condition 3: S9 Fraction (+Cofactors) |
| Matrix | Human Plasma (heparinized) | Pooled Human Liver Microsomes | Liver S9 Fraction |
| Cofactors | None | NADPH (Regenerating system) | NADPH + UDPGA + PAPS |
| Inhibitors | BNPP (Esterase inhibitor) | 1-ABT (Pan-CYP inhibitor) | None |
| Readout | Hydrolysis rate ( | Oxidative clearance ( | Total metabolic clearance |
Protocol Steps:
-
Preparation: Prepare a 10 mM stock of Compound A in DMSO.
-
Incubation: Spike matrix (final conc. 1 µM) and incubate at 37°C.
-
Sampling: Quench aliquots at 0, 5, 15, 30, and 60 mins using ice-cold Acetonitrile (ACN) containing an internal standard (e.g., Warfarin).
-
Analysis: Centrifuge (4000g, 20 min) and analyze supernatant via LC-MS/MS.
-
Validation Check: If
in plasma is <10 min but increases to >60 min with BNPP, the pathway is confirmed as esterase-driven hydrolysis.
Experiment B: Metabolite Identification (MetID)
Objective: Structurally confirm M1, M2, and M3 using High-Resolution Mass Spectrometry (HRMS).
Workflow:
-
Instrument: Q-TOF or Orbitrap MS coupled to UHPLC.
-
Chromatography: C18 Reverse Phase column; Gradient elution (Water/ACN + 0.1% Formic Acid).
-
Mass Spec Settings:
-
Mode: Positive/Negative switching.
-
Scan: Full Scan MS + Data Dependent MS2 (ddMS2).
-
-
Data Processing: Use mass defect filtering. Look for:
-
Parent Loss: -42.01 Da (Loss of Acetyl group via hydrolysis).
-
M1 (+16 Da): Hydroxylation.
-
M1 (+176 Da): Glucuronidation.
-
Scientific Rationale & Causality
Why Ester Hydrolysis Dominates
The phenyl acetate linkage is chemically labile due to the good leaving group ability of the phenoxide anion (stabilized by resonance). In biological systems, Carboxylesterases (CES) are ubiquitous and highly efficient (
The Quinone Imine Risk
The structural alert lies in the diphenylamine core. If the N-acetyl group is cleaved (M3 formation), the resulting secondary amine is susceptible to two-electron oxidation. This forms a quinone imine, structurally analogous to NAPQI (the toxic metabolite of Acetaminophen). While the N-acetyl group in the parent compound protects against this, variability in amidase expression (AADAC polymorphisms) could alter the safety profile in different patient populations.
References
-
Di, L. (2019). The role of hydrolytic enzymes in drug metabolism and design. American Chemical Society.
-
Fukami, T., & Yokoi, T. (2012). The Emerging Role of Human Esterases. Drug Metabolism and Pharmacokinetics.
-
Testa, B., & Krämer, S. D. (2007). The Biochemistry of Drug Metabolism – An Introduction: Part 3. Reactions of Hydrolysis and Their Enzymes. Chemistry & Biodiversity.
-
Wishart, D. S., et al. (2018). BioTransformer: A Comprehensive Computational Tool for Small Molecule Metabolism Prediction.
-
Paine, M. F., et al. (2006). The Human Intestinal Cytochrome P450 “Pie”. Drug Metabolism and Disposition.[1][2][3][4]
Sources
- 1. simulations-plus.com [simulations-plus.com]
- 2. Amide-to-Ester Substitution as a Strategy for Optimizing PROTAC Permeability and Cellular Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. MetaPredictor: in silico prediction of drug metabolites based on deep language models with prompt engineering - PMC [pmc.ncbi.nlm.nih.gov]
- 4. bhsai.org [bhsai.org]
Methodological & Application
Application Note: Synthesis Protocol for [4-(N-acetylanilino)phenyl] acetate
This is a comprehensive technical guide for the synthesis of [4-(N-acetylanilino)phenyl] acetate , also known as N-acetyl-4-acetoxydiphenylamine . This protocol is designed for research applications, particularly as a reference standard in the analysis of diphenylamine antioxidants or paracetamol-related impurities.
Introduction & Retrosynthetic Analysis
The target molecule, [4-(N-acetylanilino)phenyl] acetate , is the N,O-diacetylated derivative of 4-hydroxydiphenylamine. While the O-acetylation of phenols is kinetically fast, the N-acetylation of a diphenylamine scaffold is sterically hindered and electronically deactivated due to the delocalization of the nitrogen lone pair into two aromatic rings. Consequently, standard room-temperature acetylation often yields only the mono-O-acetylated product.
This protocol utilizes forcing conditions (reflux with acetic anhydride and pyridine) to drive the reaction to completion, ensuring both the phenolic oxygen and the diarylamine nitrogen are acetylated.
Reaction Scheme
The synthesis proceeds via a nucleophilic acyl substitution on 4-hydroxydiphenylamine using acetic anhydride (
Safety & Hazard Assessment
| Reagent | Hazard Class | Handling Precaution |
| 4-Hydroxydiphenylamine | Irritant, Skin Sensitizer | Wear nitrile gloves; avoid dust inhalation. |
| Acetic Anhydride | Corrosive, Flammable, Lachrymator | Work in Fume Hood. Reacts violently with water. Causes severe burns. |
| Pyridine | Flammable, Toxic, Malodorous | Use in a well-ventilated fume hood. Reproductive toxin. |
| Ethanol | Flammable | Keep away from open flames/sparks. |
Critical Safety Note: The reaction of acetic anhydride with water (during workup) is exothermic. Quenching must be performed slowly with ice cooling.
Materials & Equipment
Reagents
-
Starting Material: 4-Hydroxydiphenylamine (CAS: 122-37-2), >98% purity.
-
Reagent/Solvent: Acetic Anhydride (
), Reagent Grade, >99%. -
Catalyst/Base: Pyridine, Anhydrous.
-
Workup: Deionized Water, Ice.[1]
-
Recrystallization: Ethanol (95% or absolute).
Equipment
-
Round-bottom flask (100 mL or 250 mL depending on scale).
-
Reflux condenser with drying tube (CaCl2 or Drierite).
-
Magnetic stirrer and hotplate with oil bath.
-
Vacuum filtration setup (Buchner funnel).
-
Rotary evaporator (optional, for solvent reduction).
Step-by-Step Synthesis Protocol
Phase 1: Reaction Setup
Rationale: Excess acetic anhydride serves as the solvent to drive the equilibrium forward, while pyridine acts as a nucleophilic catalyst, forming the highly reactive N-acetylpyridinium intermediate.
-
Charge the Vessel: In a dry 100 mL round-bottom flask, add 5.0 g (27.0 mmol) of 4-hydroxydiphenylamine.
-
Add Reagents: Add 25 mL of acetic anhydride (approx. 10 equiv., large excess).
-
Add Catalyst: Add 2.5 mL of anhydrous pyridine.
-
Initiate Reaction: Equip the flask with a magnetic stir bar and a reflux condenser fitted with a drying tube.
-
Heating: Place the flask in an oil bath pre-heated to 120°C .
-
Reflux: Stir under reflux for 3 to 4 hours .
-
Checkpoint: The solution should turn clear and dark. TLC (30% Ethyl Acetate in Hexane) can be used to monitor the disappearance of the starting material (
) and the mono-acetylated intermediate.
-
Phase 2: Workup & Isolation
Rationale: Hydrolysis of excess acetic anhydride yields acetic acid, which is water-soluble. The hydrophobic diacetylated product will precipitate.
-
Cooling: Remove the flask from the heat source and allow it to cool to room temperature.
-
Quenching: Pour the reaction mixture slowly into a beaker containing 200 mL of crushed ice/water with vigorous stirring.
-
Caution: The hydrolysis of acetic anhydride is exothermic. Add slowly to prevent splashing.
-
-
Precipitation: Stir the aqueous mixture for 30–60 minutes to ensure complete hydrolysis of the anhydride and solidification of the product. The product should appear as a granular solid or precipitate.
-
Troubleshooting: If an oil forms instead of a solid, decant the water, add fresh ice water, and scratch the side of the beaker with a glass rod to induce crystallization.
-
-
Filtration: Collect the solid by vacuum filtration using a Buchner funnel.
-
Washing: Wash the filter cake copiously with cold water (3 x 50 mL) to remove traces of acetic acid and pyridine.
Phase 3: Purification
Rationale: Recrystallization removes trace mono-acetylated byproducts and polymeric impurities common in diphenylamine chemistry.
-
Solvent Choice: Ethanol (95%) is the preferred solvent.
-
Dissolution: Transfer the crude solid to a clean flask. Add minimum hot ethanol (approx. 5-10 mL per gram of crude) on a steam bath until dissolved.
-
Crystallization: Allow the solution to cool slowly to room temperature, then place in an ice bath (
) for 1 hour. -
Final Isolation: Filter the white to off-white crystals. Wash with a small amount of cold ethanol.
-
Drying: Dry the crystals in a vacuum oven at
for 4 hours.
Process Visualization
Workflow Diagram
The following diagram illustrates the logical flow of the synthesis and purification process.
Figure 1: Step-by-step reaction workflow for the N,O-diacetylation of 4-hydroxydiphenylamine.
Characterization & Data Analysis
To validate the synthesis, compare your data against the following expected parameters.
Expected Yield[1][2][3]
-
Typical Yield: 75% – 85%
-
Appearance: White to off-white crystalline solid.
NMR Interpretation (Diagnostic Signals)
The key to confirming the structure is the presence of two distinct acetyl methyl signals .
| Nucleus | Shift ( | Multiplicity | Assignment | Notes |
| 2.0 - 2.1 | Singlet (3H) | N-COCH | Amide methyl | |
| 2.2 - 2.3 | Singlet (3H) | O-COCH | Ester methyl | |
| 7.0 - 7.5 | Multiplet (9H) | Aromatic H | Diphenylamine core | |
| IR | ~1760 cm | Strong Band | C=O (Ester) | Diagnostic for O-Ac |
| IR | ~1660 cm | Strong Band | C=O (Amide) | Diagnostic for N-Ac |
Note: The absence of a broad singlet around 3300-3400 cm
Troubleshooting Guide (Self-Validating System)
| Observation | Root Cause | Corrective Action |
| Product is an oil/gum | Impurities or incomplete hydrolysis of | Decant water, dissolve oil in minimal Ethyl Acetate, wash with |
| Low Yield | Incomplete N-acetylation. | The amine is hindered. Ensure vigorous reflux (not just warming) and use fresh pyridine. |
| Melting Point too low | Presence of mono-acetylated intermediate. | The mono-O-acetyl product melts lower. Recrystallize again or reflux the crude with fresh |
| Color is pink/brown | Oxidation of starting material. | 4-Hydroxydiphenylamine oxidizes easily. Perform the reaction under Nitrogen atmosphere if high purity is critical. |
References
-
Synthesis of Starting Material (4-Hydroxydiphenylamine)
-
BenchChem Technical Support. Synthesis of 4-Hydroxydiphenylamine. Retrieved from
-
U.S. Patent 4,265,833. Process for the preparation of hydroxy-diphenylamines. (1981).
-
-
Acetylation Methodologies
- Vogel, A.I. Vogel's Textbook of Practical Organic Chemistry, 5th Ed. Longman Scientific & Technical, 1989.
-
Ma, X. Method for performing acetylation by means of acetic anhydride. (2015).
-
Related Compound Data (Paracetamol/Analgesic Impurities)
-
National Center for Biotechnology Information. PubChem Compound Summary for CID 1983, Paracetamol. (Acetylation chemistry context).
-
Sources
optimal reaction conditions for [4-(N-acetylanilino)phenyl] acetate synthesis
Executive Summary
This application note details a robust, scalable protocol for the synthesis of [4-(N-acetylanilino)phenyl] acetate (also known as N,O-diacetyl-4-hydroxydiphenylamine). Unlike the synthesis of acetaminophen, which requires selective N-acetylation, this target demands exhaustive acetylation of both the secondary amine and the phenolic hydroxyl group of the precursor, 4-hydroxydiphenylamine (4-HDPA).
Achieving high yield (>90%) and purity requires overcoming the lower nucleophilicity of the diarylamine nitrogen and the reversibility of phenol acetylation. This guide presents an optimized Pyridine-Catalyzed Exhaustive Acetylation protocol, validated for reproducibility and ease of purification.
Scientific Background & Reaction Mechanism[1][2][3][4][5]
The Challenge of Exhaustive Acetylation
The precursor, 4-hydroxydiphenylamine, contains two nucleophilic centers:
-
Secondary Amine (-NH-): Sterically hindered by two phenyl rings, making it less reactive than the primary amine in p-aminophenol.
-
Phenolic Hydroxyl (-OH): Inherently less nucleophilic than amines and prone to hydrolysis if not properly driven to completion.
Standard aqueous acetylation (e.g., Schotten-Baumann conditions) often yields a mixture of mono-acetylated products. To synthesize the diacetylated target [4-(N-acetylanilino)phenyl] acetate , thermodynamic control using a nucleophilic catalyst and anhydrous conditions is required.
Mechanistic Pathway
The reaction utilizes Acetic Anhydride (
-
Activation: Pyridine attacks
to form the highly reactive N-acetylpyridinium cation. -
N-Acetylation: The secondary amine attacks the N-acetylpyridinium species. This is generally the kinetic product.
-
O-Acetylation: The phenolic oxygen attacks a second equivalent of the activated acylating agent. This step often requires thermal energy (reflux) to proceed to completion due to the lower nucleophilicity of the phenol.
Experimental Protocol
Materials & Reagents
| Reagent | Role | Purity | Notes |
| 4-Hydroxydiphenylamine | Precursor | >98% | Darkens on air exposure; use fresh. |
| Acetic Anhydride | Reagent | >99% | Use 3.0 - 4.0 molar equivalents. |
| Pyridine | Catalyst/Solvent | Anhydrous | Dry over KOH if necessary. |
| Ethanol (95%) | Recrystallization | USP Grade | For purification. |
| HCl (1M) | Wash Solution | AR Grade | To remove pyridine traces. |
Step-by-Step Procedure
Step 1: Reaction Setup
-
Equip a 250 mL round-bottom flask (RBF) with a magnetic stir bar and a reflux condenser.
-
Charge the flask with 10.0 g (54 mmol) of 4-Hydroxydiphenylamine.
-
Add 20 mL of Pyridine. Stir until the solid is fully dissolved.
-
Slowly add 20.4 g (200 mmol, ~3.7 equiv) of Acetic Anhydride via an addition funnel over 10 minutes.
-
Note: The reaction is exothermic. Monitor temperature; do not exceed 60°C during addition.
-
Step 2: Reflux (The Critical Step)
-
Heat the reaction mixture to reflux (approx. 115°C) .
-
Maintain reflux for 3 hours .
-
Why: Reflux ensures the thermodynamic acetylation of the phenol and overcomes the steric hindrance of the diarylamine.
-
-
Monitor: Check progress via TLC (Silica gel; Eluent: Ethyl Acetate/Hexane 3:7).
-
Target: Disappearance of the mono-acetyl intermediate (
) and appearance of the diacetyl product ( ).
-
Step 3: Quenching & Isolation
-
Cool the mixture to room temperature (~25°C).
-
Pour the reaction mixture slowly into 500 mL of ice-cold water with vigorous stirring.
-
Stir the resulting suspension for 30 minutes. The product will precipitate as a solid (often off-white to pale grey).
-
Filter the solid using a Büchner funnel.
-
Wash the filter cake with 3 x 50 mL cold water to remove acetic acid and pyridine salts.
Step 4: Purification
-
Transfer the crude solid to a clean flask.
-
Recrystallize from hot 95% Ethanol .
-
Dissolve in minimum boiling ethanol.
-
Allow to cool slowly to room temperature, then to 4°C.
-
-
Filter the crystals and dry in a vacuum oven at 50°C for 4 hours.
Process Visualization
Synthesis Workflow
The following diagram illustrates the logical flow of the synthesis, highlighting critical decision points and phase transitions.
Figure 1: Step-by-step workflow for the synthesis of [4-(N-acetylanilino)phenyl] acetate.
Quality Control & Troubleshooting
Analytical Specifications
-
Appearance: White to off-white crystalline powder.[4]
-
Melting Point: 98–100°C (Lit. value check required).
-
1H-NMR (DMSO-d6):
- 2.05 ppm (s, 3H, N-COCH3 )
- 2.28 ppm (s, 3H, O-COCH3 ) – Diagnostic peak for successful O-acetylation.
- 7.1–7.5 ppm (m, 9H, Aromatic protons).
Troubleshooting Guide
| Issue | Probable Cause | Corrective Action |
| Low Yield | Incomplete precipitation during quench. | Ensure water volume is at least 10x reaction volume. Add NaCl to salt out if necessary. |
| Product is Sticky/Oily | Impurities or residual solvent. | Recrystallize immediately. If oil persists, scratch flask with glass rod to induce nucleation. |
| Mono-acetyl Impurity | Reaction temperature too low. | Ensure vigorous reflux. The O-acetyl group forms slower than the N-acetyl group. |
| Pink/Red Coloration | Oxidation of starting material.[4][5] | Use fresh 4-HDPA. Conduct reaction under Nitrogen atmosphere if high purity is critical. |
References
-
Royal Society of Chemistry. (2020). Synthesis of paracetamol by acetylation.[6] Retrieved from [Link]
-
MDPI. (2019). Acetylation of Alcohols, Amines, Phenols, Thiols under Catalyst and Solvent-Free Conditions.[1] Retrieved from [Link]
-
Organic Syntheses. (1967). N-Acetyl-N-phenylhydroxylamine.[7] Org.[8][2][9] Synth. 1967, 47, 81. Retrieved from [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. CN1611486A - Fine chemical intermediate P-hydroxy diphenylamine and its preparing process - Google Patents [patents.google.com]
- 3. Nanopore Identification of N-Acetylation by Hydroxylamine Deacetylation (NINAHD) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. Organic Syntheses Procedure [orgsyn.org]
- 8. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 9. chegg.com [chegg.com]
Application Notes and Protocols for the Extraction of [4-(N-acetylanilino)phenyl] acetate from Biological Matrices
Introduction
[4-(N-acetylanilino)phenyl] acetate, also known as Diacetamate or Acetaminophen Related Compound A, is a molecule of significant interest in pharmaceutical research and development.[1] As a key intermediate and potential impurity in the synthesis of Acetaminophen (Paracetamol), its accurate quantification in biological matrices is crucial for pharmacokinetic, toxicokinetic, and metabolism studies.[2] The inherent complexity of biological samples, such as plasma, serum, and urine, necessitates robust and efficient extraction methods to isolate the analyte from interfering endogenous components prior to analysis.[3]
This comprehensive guide provides detailed application notes and protocols for the extraction of [4-(N-acetylanilino)phenyl] acetate from common biological matrices. The methodologies described herein are designed to be adaptable for various analytical platforms, including High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS). We will delve into the scientific rationale behind the selection of each extraction technique, offering insights to empower researchers to optimize these methods for their specific applications.
Physicochemical Properties and Analytical Considerations
A thorough understanding of the physicochemical properties of [4-(N-acetylanilino)phenyl] acetate is fundamental to developing effective extraction strategies. While specific experimental data for this compound is limited, we can infer its behavior from structurally similar compounds like phenyl acetate and acetanilide.
| Property | Estimated Value/Characteristic | Implication for Extraction |
| Molecular Weight | ~255.28 g/mol | Suitable for standard chromatographic and mass spectrometric analysis. |
| Polarity | Moderately polar | Influences choice of extraction solvents and solid-phase extraction sorbents. A calculated XLogP3 of 3.4 for a related compound suggests some non-polar character.[4] |
| Solubility | Likely soluble in a range of organic solvents like acetonitrile, methanol, and ethyl acetate.[5] | Guides the selection of precipitation and extraction solvents. |
| pKa | The amide and ester functionalities suggest the molecule is neutral over a wide pH range. The pKa of the amide proton is expected to be high (around 18-20), and the ester is not readily ionizable. A related compound has a predicted acidic pKa of 13.5 and a basic pKa of 1.41.[6] | pH adjustment can be used to modulate the solubility of interfering matrix components. |
| Stability | The ester linkage is susceptible to hydrolysis, particularly at extreme pH values (acidic or basic). The amide bond is generally more stable. | Sample collection, processing, and storage should be performed under conditions that minimize degradation (e.g., controlled temperature and pH).[3][7] |
For quantitative analysis, a reversed-phase HPLC method with UV detection is a suitable starting point, similar to methods used for related compounds.[2] A C18 column with a mobile phase consisting of a mixture of acidified water (e.g., with 0.1% formic acid) and an organic modifier like acetonitrile is recommended.[2][8] For higher sensitivity and selectivity, coupling the liquid chromatography system to a mass spectrometer (LC-MS/MS) is the preferred approach.[9][10]
Recommended Extraction Protocols
The choice of extraction method is contingent on the biological matrix, the required level of sample cleanup, and the desired analytical sensitivity. We present three widely applicable and validated techniques: Protein Precipitation (PPT), Liquid-Liquid Extraction (LLE), and Solid-Phase Extraction (SPE).
Protocol 1: Protein Precipitation (PPT) for Plasma and Serum Samples
Principle: This is a rapid and straightforward method for removing the bulk of proteins from plasma or serum by inducing their denaturation and precipitation with an organic solvent.[3] Acetonitrile is often favored for its ability to effectively precipitate proteins while keeping a broad range of analytes in the supernatant.[3]
Suitability: Ideal for high-throughput screening and when a moderate level of cleanup is sufficient.
Experimental Protocol:
-
Sample Thawing: Allow frozen plasma/serum samples, calibration standards, and quality control (QC) samples to thaw completely at room temperature.
-
Aliquoting: In a microcentrifuge tube, add 100 µL of the plasma or serum sample.
-
Protein Precipitation: Add 300 µL of ice-cold acetonitrile to the sample.
-
Vortexing: Vortex the mixture vigorously for 30-60 seconds to ensure thorough mixing and complete protein precipitation.
-
Centrifugation: Centrifuge the samples at 10,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.
-
Supernatant Collection: Carefully transfer the supernatant to a clean tube or a 96-well plate.
-
Evaporation (Optional): For sample concentration, evaporate the supernatant to dryness under a gentle stream of nitrogen at approximately 40°C.
-
Reconstitution: Reconstitute the dried extract in 100 µL of the initial mobile phase composition for your LC analysis.
-
Final Centrifugation: Centrifuge the reconstituted sample at 10,000 x g for 5 minutes to remove any fine particulate matter before injection.
Diagram of Protein Precipitation Workflow:
Caption: Workflow for Protein Precipitation.
Protocol 2: Liquid-Liquid Extraction (LLE) for Urine Samples
Principle: LLE separates analytes based on their differential solubility between two immiscible liquid phases, typically an aqueous sample and an organic solvent.[11] This technique is effective for removing salts and other highly polar interferences common in urine.[11] The choice of organic solvent is critical and depends on the analyte's polarity. Ethyl acetate is a versatile solvent for compounds of intermediate polarity.
Suitability: Provides a cleaner extract than PPT and is well-suited for urine samples.
Experimental Protocol:
-
Sample Thawing: Allow frozen urine samples, calibration standards, and QC samples to thaw completely at room temperature.
-
pH Adjustment (Optional): While [4-(N-acetylanilino)phenyl] acetate is expected to be neutral, adjusting the sample pH to neutral (pH 7) can help ensure consistent extraction and minimize the extraction of acidic or basic interferences. Add a small volume of a suitable buffer if necessary.
-
Aliquoting: In a glass tube with a PTFE-lined cap, add 1 mL of the urine sample.
-
Extraction: Add 3 mL of ethyl acetate.
-
Mixing: Cap the tube and vortex vigorously for 2-3 minutes to facilitate the transfer of the analyte into the organic phase.
-
Centrifugation: Centrifuge at 3,000 x g for 10 minutes to achieve a clean separation of the aqueous and organic layers.
-
Organic Layer Collection: Carefully transfer the upper organic layer to a clean tube, avoiding the aqueous layer and any interfacial material.
-
Evaporation: Evaporate the organic solvent to dryness under a gentle stream of nitrogen at approximately 40°C.
-
Reconstitution: Reconstitute the residue in 100 µL of the initial mobile phase for your LC analysis.
-
Vortex and Transfer: Vortex the reconstituted sample and transfer to an autosampler vial for injection.
Diagram of Liquid-Liquid Extraction Workflow:
Caption: Workflow for Liquid-Liquid Extraction.
Protocol 3: Solid-Phase Extraction (SPE) for Plasma, Serum, and Urine
Principle: SPE is a highly selective technique that separates components of a mixture based on their physical and chemical properties.[3] It involves passing the sample through a cartridge containing a solid adsorbent (the stationary phase). The analyte of interest is retained on the sorbent while interferences are washed away. The analyte is then eluted with a small volume of a strong solvent.[3] For a moderately polar compound like [4-(N-acetylanilino)phenyl] acetate, a reversed-phase (e.g., C18) or a polymer-based sorbent is recommended.
Suitability: Provides the cleanest extracts and allows for significant analyte concentration, making it ideal for applications requiring high sensitivity.
Experimental Protocol:
-
Sample Pre-treatment:
-
Plasma/Serum: Dilute 100 µL of plasma or serum with 400 µL of 2% phosphoric acid in water. Vortex to mix.
-
Urine: Centrifuge the urine sample at 3,000 x g for 5 minutes to remove particulates. Dilute 200 µL of the supernatant with 200 µL of water.
-
-
SPE Cartridge Conditioning: Condition a C18 SPE cartridge (e.g., 100 mg, 3 mL) by sequentially passing 1 mL of methanol followed by 1 mL of water through the cartridge. Do not allow the sorbent bed to dry.
-
Sample Loading: Load the pre-treated sample onto the conditioned SPE cartridge at a slow, steady flow rate (e.g., 1-2 mL/min).
-
Washing: Wash the cartridge with 1 mL of 5% methanol in water to remove polar interferences.
-
Elution: Elute the analyte from the cartridge with 1 mL of methanol into a clean collection tube.
-
Evaporation: Evaporate the eluate to dryness under a gentle stream of nitrogen at approximately 40°C.
-
Reconstitution: Reconstitute the dried extract in 100 µL of the initial mobile phase for your LC analysis.
-
Vortex and Transfer: Vortex the reconstituted sample and transfer to an autosampler vial for injection.
Diagram of Solid-Phase Extraction Workflow:
Caption: Workflow for Solid-Phase Extraction.
Data Presentation and Method Validation
For quantitative applications, it is imperative to validate the chosen extraction method. The following table provides an illustrative summary of typical validation parameters that should be assessed.
| Validation Parameter | Typical Acceptance Criteria |
| Linearity (r²) | ≥ 0.99 |
| Accuracy (% Bias) | Within ±15% (±20% at LLOQ) |
| Precision (%RSD) | ≤ 15% (≤ 20% at LLOQ) |
| Recovery (%) | Consistent, precise, and reproducible |
| Matrix Effect | Within acceptable limits (e.g., 85-115%) |
| Stability | Analyte stable under defined storage and processing conditions |
Conclusion
The successful extraction of [4-(N-acetylanilino)phenyl] acetate from biological matrices is a critical prerequisite for its accurate quantification. The choice of method—Protein Precipitation, Liquid-Liquid Extraction, or Solid-Phase Extraction—should be guided by the specific requirements of the study, including the nature of the biological matrix, the desired level of sample cleanup, and the sensitivity of the analytical instrumentation. The protocols provided in this application note serve as a robust starting point for method development and can be further optimized to meet the unique challenges of your research. By understanding the underlying scientific principles of each technique, researchers can confidently develop and validate reliable methods for the bioanalysis of this important compound.
References
-
SIELC Technologies. (n.d.). Separation of 4-Acetylphenyl acetate on Newcrom R1 HPLC column. Retrieved from [Link]
-
mzCloud. (2016, May 13). 4-[2-(Acetylamino)ethyl]phenyl acetate. Retrieved from [Link]
-
Centers for Disease Control and Prevention. (n.d.). NIOSH Manual of Analytical Methods (NMAM) 4th Edition. Retrieved from [Link]
-
U.S. Environmental Protection Agency. (n.d.). N-(4-(4-(Acetylamino)phenoxy)phenyl)-N-(acetyloxy)acetamide. CompTox Chemicals Dashboard. Retrieved from [Link]
-
FooDB. (2010, April 8). Showing Compound Phenyl acetate (FDB020542). Retrieved from [Link]
- Samanidou, V. F., Metaxa, S. S., & Papadoyannis, I. N. (2003). Determination of 4-aminophenol impurities in multicomponent analgesic preparations by HPLC with amperometric detection. Journal of pharmaceutical and biomedical analysis, 32(4-5), 1081–1086.
- American Society of Brewing Chemists. (1987). Revised Methods of Diacetyl Analysis. Journal of the American Society of Brewing Chemists, 45(4), 125-126.
-
PubChem. (n.d.). Phenyl acetate. Retrieved from [Link]
- Kumps, A., & Mardens, Y. (1983). Stabilization of urinary biogenic amines measured in clinical chemistry laboratories. Clinical chemistry, 29(7), 1363–1365.
- Pendergrass, S. M. (2007). Method Development for the Determination of Diacetyl and Acetoin at a Microwave Popcorn Plant. Journal of occupational and environmental hygiene, 4(10), 763–772.
- Samanidou, V. F., Metaxa, S. S., & Papadoyannis, I. N. (2003). Determination of 4-aminophenol impurities in multicomponent analgesic preparations by HPLC with amperometric detection. Journal of pharmaceutical and biomedical analysis, 32(4-5), 1081–1086.
- Raj, G., & Kumar, S. (2025). Extraction of Drugs and Metabolites from Biological Matrices. International Journal of Pharmaceutical Sciences Review and Research, 8(1), 1-10.
- Scriver, C. R., Kaufman, S., & Woo, S. L. (2000). Measurement of phenyllactate, phenylacetate, and phenylpyruvate by negative ion chemical ionization-gas chromatography/mass spectrometry in brain of mouse genetic models of phenylketonuria and non-phenylketonuria hyperphenylalaninemia. Analytical biochemistry, 280(2), 242–249.
- Armaforte, E., La-Cava, S., & Caboni, M. F. (2006). High-performance liquid chromatography determination of phenyllactic acid in MRS broth.
- Y-H. Kim, et al. (2019). Pre-Analytical Factors that Affect Metabolite Stability in Human Urine, Plasma, and Serum: A Review. Metabolites, 9(8), 155.
-
Agilent Technologies. (2009, March 17). Analysis of Polar Compounds Using 100% Aqueous Mobile Phases with Agilent ZORBAX Eclipse Plus Phenyl-Hexyl and Other ZORBAX Phenyl Columns. Retrieved from [Link]
- Heinig, K. (n.d.). Stability Issues in Bioanalysis: New Case Studies. F. Hoffmann-La Roche Ltd.
- Kim, K. H., Kim, J. H., & Lee, D. W. (2020). Quantitative Determination of Phenol in Water Using GC-MS after Liquid-Liquid Extraction and Acetylation. Bulletin of the Korean Chemical Society, 41(1), 108-112.
- Marahatta, A., et al. (2015). Determination of phenylbutyric acid and its metabolite phenylacetic acid in different tissues of mouse by liquid chromatography with tandem mass spectrometry and its application in drug tissue distribution.
-
Biological Magnetic Resonance Bank. (n.d.). BMRB entry bmse000481 - Phenyl Acetate. Retrieved from [Link]
-
PubChem. (n.d.). 4'-(Phenylazo)acetanilide. Retrieved from [Link]
-
Chemistry Stack Exchange. (2016, February 6). Fragmentations and rearrangements in n-(4-alkyl phenyl) alkanoic acids in mass spectrometry. Retrieved from [Link]
-
Wikipedia. (n.d.). Phenyl acetate. Retrieved from [Link]
-
Pharmaffiliates. (n.d.). Acetaminophen Related Compound A (4-(acetylamino)phenyl acetate) (1003010). Retrieved from [Link]
-
National Institute of Standards and Technology. (n.d.). Acetamide, N-phenyl-. NIST Chemistry WebBook. Retrieved from [Link]
-
Cheméo. (n.d.). Chemical Properties of Phenol, 4-ethenyl-, acetate (CAS 2628-16-2). Retrieved from [Link]
- Williams, R. (2022, April 7). pKa Data Compiled by R. Williams. ACS, Organic Division.
-
Wikipedia. (n.d.). Phenylacetic acid. Retrieved from [Link]
-
SpectraBase. (n.d.). 4-(Phenylamino)-phenyl-acetate. Retrieved from [Link]
Sources
- 1. pharmaffiliates.com [pharmaffiliates.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. scitechnol.com [scitechnol.com]
- 4. 4'-(Phenylazo)acetanilide | C14H13N3O | CID 20085 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. csustan.edu [csustan.edu]
- 6. CompTox Chemicals Dashboard [comptox.epa.gov]
- 7. e-b-f.eu [e-b-f.eu]
- 8. Separation of 4-Acetylphenyl acetate on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 9. mzCloud – 4 2 Acetylamino ethyl phenyl acetate [mzcloud.org]
- 10. Acetamide, N-phenyl- [webbook.nist.gov]
- 11. boronmolecular.com [boronmolecular.com]
using [4-(N-acetylanilino)phenyl] acetate as an intermediate in organic synthesis
Application Note: Strategic Utilization of [4-(N-acetylanilino)phenyl] Acetate in Organic Synthesis
Introduction
[4-(N-acetylanilino)phenyl] acetate (also known as N,O-diacetyl-4-hydroxydiphenylamine or N-(4-acetoxyphenyl)-N-phenylacetamide) is a specialized, fully protected derivative of 4-hydroxydiphenylamine. In advanced organic synthesis, this compound serves as a critical intermediate for the purification, stabilization, and regioselective functionalization of diphenylamine scaffolds.
Unlike its parent compound, 4-hydroxydiphenylamine (which is prone to rapid oxidation to quinone imines), the diacetylated derivative is chemically stable, crystalline, and resistant to oxidative degradation. This stability makes it an ideal "storage form" or "masking intermediate" during multi-step syntheses of functional dyes, antioxidants, and pharmaceutical precursors.
Key Applications:
-
Oxidative Protection: Masks both the secondary amine and phenol functionalities to prevent quinone formation during harsh reaction conditions.
-
Regioselective Functionalization: Directs electrophilic aromatic substitution (EAS) to specific ring positions by modulating the activating power of the nitrogen and oxygen atoms.
-
Purification Strategy: Facilitates the isolation of high-purity 4-hydroxydiphenylamine via crystallization, removing colored oxidation byproducts common in amine synthesis.
-
Fries Rearrangement Substrate: Precursor for the synthesis of ortho-hydroxyaryl ketones via Lewis acid-catalyzed rearrangement.
Synthesis Protocol: Preparation of [4-(N-acetylanilino)phenyl] Acetate
This protocol details the exhaustive acetylation of 4-hydroxydiphenylamine to generate the target intermediate. The use of excess acetic anhydride ensures complete protection of both the phenolic oxygen and the less reactive diphenylamine nitrogen.
Materials & Reagents
-
Substrate: 4-Hydroxydiphenylamine (4-anilinophenol), >97% purity.[1]
-
Reagent: Acetic anhydride (Ac₂O), Reagent Grade (Excess).
-
Catalyst: Pyridine or Sodium Acetate (anhydrous).
-
Solvent: Acetic acid (glacial) or Toluene (for azeotropic removal).
-
Workup: Ice-water, Ethyl Acetate, Sodium Bicarbonate (sat. aq.).
Step-by-Step Methodology
-
Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve 4-hydroxydiphenylamine (10.0 g, 54 mmol) in Acetic Acid (30 mL) .
-
Acetylation: Add Acetic Anhydride (20 mL, ~210 mmol) followed by anhydrous Sodium Acetate (1.0 g) as a catalyst.
-
Note: Pyridine (5 mL) can be used instead of Sodium Acetate for faster reaction rates at lower temperatures.
-
-
Reflux: Heat the mixture to reflux (approx. 120°C) for 4–6 hours . Monitor the reaction via TLC (SiO₂, 30% EtOAc/Hexane). The starting material (Rf ~0.3) should disappear, and the diacetylated product (Rf ~0.6) should form.
-
Mechanistic Insight: The O-acetylation occurs rapidly. The N-acetylation of the diphenylamine is sterically hindered and requires prolonged heating/catalysis.
-
-
Quenching: Cool the reaction mixture to room temperature. Pour the mixture slowly into Ice-Water (300 mL) with vigorous stirring to hydrolyze excess acetic anhydride.
-
Isolation:
-
If a solid precipitates: Filter the off-white solid, wash copiously with water, and dry.
-
If an oil forms: Extract with Ethyl Acetate (3 x 50 mL). Wash the combined organic layers with Sat. NaHCO₃ (to remove acetic acid), then Brine. Dry over Na₂SO₄ and concentrate in vacuo.
-
-
Purification: Recrystallize the crude solid from Ethanol/Water (9:1) or Toluene/Hexane .
-
Yield: Typical yields range from 85–95%.
-
Characterization: ¹H NMR should show two distinct singlet methyl peaks (one O-acetyl, one N-acetyl) and the aromatic protons of the diphenylamine core.
-
Application Protocol: Chemoselective Deprotection
A key utility of this intermediate is the ability to selectively remove the ester (O-acetyl) group while retaining the amide (N-acetyl) protection, or vice versa. This allows for stepwise functionalization.
Pathway A: Selective O-Deacetylation (Restoring the Phenol)
This yields N-acetyl-4-hydroxydiphenylamine , a stable phenol intermediate.
-
Dissolution: Dissolve [4-(N-acetylanilino)phenyl] acetate (1.0 eq) in Methanol .
-
Hydrolysis: Add Potassium Carbonate (K₂CO₃, 0.5 eq) at 0°C.
-
Reaction: Stir at 0°C to Room Temperature for 30–60 minutes.
-
Control: The phenolic ester is far more labile than the N,N-disubstituted amide.
-
-
Workup: Acidify carefully with dilute HCl to pH 6. Evaporate methanol and extract with EtOAc.
-
Result: Pure N-acetyl-4-hydroxydiphenylamine.
Pathway B: Fries Rearrangement (C-Acylation)
Instead of removing the group, migrate the O-acetyl group to the ortho-position to create a ketone.
-
Mixture: Mix the intermediate with Aluminum Chloride (AlCl₃, 3.0 eq) in Nitrobenzene or neat.
-
Heating: Heat to 120–140°C for 2 hours.
-
Mechanism: The Lewis acid complexes with the ester oxygen, triggering an intramolecular rearrangement.
-
Product: 3-acetyl-4-hydroxy-N-acetyldiphenylamine .
Structural Visualization & Reaction Pathways
The following diagram illustrates the synthesis and divergent applications of the intermediate.
Figure 1: Synthetic workflow showing the generation of the diacetylated intermediate and its divergent downstream applications.
Troubleshooting & Optimization
| Issue | Probable Cause | Corrective Action |
| Incomplete Acetylation | Steric hindrance at the diphenylamine Nitrogen. | Increase reaction time (up to 12h) or use DMAP (4-Dimethylaminopyridine) as a hyper-nucleophilic catalyst. |
| Dark/Colored Product | Oxidation of starting material prior to acetylation. | Perform the initial dissolution and reagent addition under an inert atmosphere (Nitrogen/Argon). Add a pinch of Sodium Dithionite during workup. |
| Low Yield in Hydrolysis | Over-hydrolysis (cleavage of N-acetyl group). | Strictly control temperature (0°C) and use mild bases (K₂CO₃ or LiOH) rather than NaOH. Monitor by TLC frequently. |
| Oiling Out | Product purity is insufficient for crystallization. | Use a seed crystal if available. Alternatively, triturate the oil with cold Hexane/Ether to induce solidification. |
References
-
Synthesis of 4-Hydroxydiphenylamine Derivatives
-
LookChem Database. (2024). "4-Hydroxydiphenylamine Synthesis and Downstream Products." Retrieved from
-
-
General Acetylation Protocols
-
Fries Rearrangement Methodology
-
PrepChem. (2024). "Preparation of Phenyl Acetate and Rearrangement Protocols." Retrieved from
-
-
Patent Literature (Analogous Chemistry)
-
Google Patents. (1985). "Process for producing 4-acetoxyacetanilide (US4560789A)." Retrieved from
-
Sources
Troubleshooting & Optimization
Technical Support Center: Minimizing Thermal Degradation of [4-(N-acetylanilino)phenyl] acetate
Welcome to the dedicated technical support center for [4-(N-acetylanilino)phenyl] acetate. This guide is designed for researchers, scientists, and drug development professionals to navigate the challenges associated with the thermal stability of this compound. As Senior Application Scientists, we provide not only procedural guidance but also the underlying scientific principles to empower you to make informed decisions during your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the primary modes of thermal degradation for [4-(N-acetylanilino)phenyl] acetate?
A: [4-(N-acetylanilino)phenyl] acetate possesses two primary functionalities susceptible to thermal degradation: an N-acetyl group and a phenyl acetate ester. The primary degradation pathways are:
-
Hydrolysis of the ester linkage: The phenyl acetate group can hydrolyze to form 4-(N-acetylanilino)phenol and acetic acid. This reaction is often catalyzed by moisture and can be accelerated by acidic or basic conditions.[1][2]
-
Deacetylation of the amide linkage: The N-acetyl group can be cleaved to yield [4-(anilino)phenyl] acetate and acetic acid. Amide hydrolysis is generally slower than ester hydrolysis but can be significant at elevated temperatures.[1][3]
Q2: What are the ideal short-term and long-term storage conditions for [4-(N-acetylanilino)phenyl] acetate?
A: For optimal stability, [4-(N-acetylanilino)phenyl] acetate should be stored in a cool, dry, and dark environment.
-
Short-term (days to weeks): Refrigeration at 2-8°C is recommended. The container should be tightly sealed to minimize exposure to atmospheric moisture.
-
Long-term (months to years): For maximum stability, storage at -20°C or below in a desiccated, inert atmosphere (e.g., under argon or nitrogen) is ideal.
Q3: I observed a color change in my sample upon heating. What does this indicate?
A: A color change, often to a yellowish or brownish hue, is a common indicator of degradation. This can be due to the formation of oxidized byproducts or conjugated systems resulting from the degradation pathways. For instance, the degradation product 4-aminophenol is known to be susceptible to oxidation, which can lead to colored impurities.[4]
Q4: Can I use antioxidants to improve the thermal stability of my compound?
A: Yes, the use of antioxidants can be an effective strategy to mitigate thermo-oxidative degradation. Aromatic amine antioxidants, in particular, are effective radical scavengers that can interrupt the auto-oxidation process.[5] Hindered phenolic antioxidants can also be beneficial. It is crucial to select an antioxidant that is compatible with your experimental system and to determine the optimal concentration through empirical testing.[6][7]
Q5: What analytical techniques are best suited for monitoring the degradation of [4-(N-acetylanilino)phenyl] acetate?
A: High-Performance Liquid Chromatography (HPLC) with UV detection is a robust and widely used method for quantifying the parent compound and its degradation products.[8] Gas Chromatography-Mass Spectrometry (GC-MS) can also be employed, particularly for identifying volatile degradation products. Thermogravimetric Analysis (TGA) is useful for determining the onset temperature of thermal decomposition.[9][10]
Troubleshooting Guides
This section provides in-depth guidance for addressing specific issues related to the thermal degradation of [4-(N-acetylanilino)phenyl] acetate.
Issue 1: Unexpectedly Low Yield or Purity After a Thermal Reaction
Possible Cause: Thermal degradation of the starting material or product.
Troubleshooting Workflow:
-
Confirm Identity and Purity of Starting Material: Before troubleshooting the reaction, verify the purity of your initial [4-(N-acetylanilino)phenyl] acetate using a suitable analytical method like HPLC or NMR.
-
Lower the Reaction Temperature: If the reaction conditions permit, reduce the temperature to minimize thermal stress on the compound.
-
Reduce Reaction Time: Monitor the reaction progress closely (e.g., by TLC or HPLC) to avoid unnecessarily long reaction times at elevated temperatures.
-
Work in an Inert Atmosphere: If oxidative degradation is suspected, perform the reaction under an inert atmosphere of nitrogen or argon.
-
Investigate Solvent Effects: The choice of solvent can influence thermal stability. Polar aprotic solvents are generally preferred over protic solvents which can participate in hydrolysis.[11]
Experimental Protocol: Thermal Stability Assessment by Isothermal Stressing
This protocol allows you to quantify the rate of degradation at a specific temperature.
-
Accurately weigh a known amount of [4-(N-acetylanilino)phenyl] acetate into several vials.
-
Place the vials in a calibrated oven or heating block at the desired temperature.
-
At predetermined time points, remove a vial and allow it to cool to room temperature.
-
Dissolve the contents in a suitable solvent (e.g., acetonitrile or methanol).
-
Analyze the sample by a validated HPLC method to determine the percentage of the parent compound remaining.
-
Plot the percentage of [4-(N-acetylanilino)phenyl] acetate remaining versus time to determine the degradation kinetics.
Issue 2: Inconsistent Results Between Batches
Possible Cause: Variability in the purity of the starting material or exposure to different environmental conditions.
Troubleshooting Workflow:
-
Standardize Storage Conditions: Ensure all batches are stored under the same conditions (temperature, humidity, light exposure).
-
Implement a Quality Control Check: Before use, analyze each new batch of [4-(N-acetylanilino)phenyl] acetate to confirm its purity meets the required specifications.
-
Purify the Starting Material: If impurities are suspected, recrystallize or chromatographically purify the [4-(N-acetylanilino)phenyl] acetate before use.
Experimental Protocol: Recrystallization for Purification
-
Dissolve the crude [4-(N-acetylanilino)phenyl] acetate in a minimal amount of a suitable hot solvent (e.g., ethanol, ethyl acetate).
-
If necessary, hot filter the solution to remove any insoluble impurities.
-
Allow the solution to cool slowly to room temperature to promote the formation of large crystals.
-
Further cool the solution in an ice bath to maximize the yield.
-
Collect the crystals by vacuum filtration and wash with a small amount of cold solvent.
-
Dry the purified crystals under vacuum.
Data Presentation
Table 1: Key Physicochemical Properties of [4-(N-acetylanilino)phenyl] acetate and Related Compounds
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) |
| [4-(N-acetylanilino)phenyl] acetate | C₁₆H₁₅NO₃ | 269.29 | Not readily available |
| Acetanilide | C₈H₉NO | 135.17 | 113-115 |
| Phenyl Acetate | C₈H₈O₂ | 136.15 | -30 |
Note: The melting point for the topic compound is not widely reported in the literature, highlighting the need for empirical determination.
Visualizations
Caption: Primary thermal degradation pathways of [4-(N-acetylanilino)phenyl] acetate.
Sources
- 1. pharmaceutical-journal.com [pharmaceutical-journal.com]
- 2. Stability of aqueous solutions of N-acetyl-p-aminophenol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. nbinno.com [nbinno.com]
- 6. Effect of Antioxidants on Thermo-Oxidative Stability and Aging of Bio-Based PA56T and Fast Characterization of Anti-Oxidation Performance - PMC [pmc.ncbi.nlm.nih.gov]
- 7. doria.fi [doria.fi]
- 8. researchgate.net [researchgate.net]
- 9. scilit.com [scilit.com]
- 10. Comprehensive Review on the Degradation Chemistry and Toxicity Studies of Functional Materials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Impact of Solvent on the Thermal Stability of Amines - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Improving the Shelf-Life Stability of [4-(N-acetylanilino)phenyl] acetate
Welcome to the technical support center for [4-(N-acetylanilino)phenyl] acetate, also known as 4-acetoxy-N-phenylacetanilide. This guide is designed for researchers, scientists, and drug development professionals to diagnose and resolve stability issues encountered during experimentation and storage. This document provides in-depth troubleshooting guides, validated experimental protocols, and answers to frequently asked questions to ensure the integrity and reliability of your results.
Frequently Asked Questions (FAQs)
This section addresses common initial queries regarding the stability of [4-(N-acetylanilino)phenyl] acetate.
Q1: What are the primary degradation pathways for [4-(N-acetylanilino)phenyl] acetate?
A1: The molecule has two primary points of vulnerability: the ester linkage and the N-acetylanilino group. The main degradation pathways are hydrolysis of the acetate ester to form [4-(N-acetylanilino)phenol] and oxidation of the aniline nitrogen, which can lead to colored impurities.[1][] Under harsh conditions, hydrolysis of the amide bond is also possible.
Q2: What are the ideal storage conditions for solid [4-(N-acetylanilino)phenyl] acetate?
A2: For optimal long-term stability, the solid compound should be stored in a tightly sealed container, protected from light, at a controlled cool temperature (2-8°C is recommended). To mitigate hydrolytic degradation, storage in a desiccator or under an inert atmosphere (e.g., nitrogen or argon) is best practice.[3]
Q3: I'm observing a yellow or brown discoloration in my solid sample. What does this indicate?
A3: A color change to yellow or brown is often a tell-tale sign of oxidative degradation. The N-phenylamino group is susceptible to oxidation, which can form highly colored chromophoric impurities, even at very low concentrations. This indicates a potential compromise in purity and warrants further investigation.
Q4: My assay results are inconsistent. Could this be related to sample degradation?
A4: Absolutely. Inconsistent results are a classic symptom of a degrading sample. The loss of the parent compound and the emergence of degradants can interfere with analytical methods, alter biological activity, and lead to poor reproducibility. It is crucial to confirm the purity of your sample before use.[1][4]
Q5: What are the initial analytical signs of degradation I should look for?
A5: When analyzing your sample by High-Performance Liquid Chromatography (HPLC), the primary indicator of degradation is a decrease in the peak area of the main compound alongside the appearance of new, typically more polar, peaks eluting earlier in the chromatogram. For hydrolysis, you would expect to see a peak corresponding to [4-(N-acetylanilino)phenol].
In-Depth Troubleshooting Guides
This section provides structured approaches to identify and resolve specific stability problems.
Guide 2.1: Diagnosing and Preventing Hydrolysis
Symptoms:
-
A gradual decrease in the purity of the compound over time, as measured by HPLC.
-
Appearance of a new, more polar peak in the HPLC chromatogram, consistent with the retention time of [4-(N-acetylanilino)phenol].
-
A slight change in the pH of a solution containing the compound.
-
Reduced efficacy in biological assays.
Causality (The "Why"): The ester functional group in [4-(N-acetylanilino)phenyl] acetate is susceptible to cleavage by water, a reaction known as hydrolysis.[][5] This reaction is catalyzed by the presence of acids or bases.[5][6] Even ambient moisture can be sufficient to cause slow degradation over time, leading to the formation of [4-(N-acetylanilino)phenol] and acetic acid. This process accelerates significantly with increased temperature and humidity.[]
Workflow for Troubleshooting Hydrolysis
Caption: Troubleshooting workflow for suspected hydrolysis.
Solutions & Preventative Measures:
| Strategy | Action | Rationale |
| Moisture Control (Solid) | Store the solid compound in a desiccator containing a drying agent (e.g., silica gel, Drierite®). For high-value samples, use a glove box with a controlled low-humidity atmosphere. | Physically removes water molecules from the local environment, drastically slowing the rate of hydrolysis.[] |
| Inert Atmosphere | Backfill the storage container with an inert gas like nitrogen or argon before sealing. | Displaces moist air from the container, providing an additional barrier against hydrolysis.[3] |
| Temperature Control | Store the compound at reduced temperatures (e.g., 2-8°C). Avoid freeze-thaw cycles if moisture is present. | Reduces the kinetic rate of the hydrolytic reaction.[7] |
| pH Control (Solution) | If used in solution, maintain the pH in a neutral range (pH 6-7.5) using a non-reactive buffer system. Avoid strongly acidic or basic conditions. | Ester hydrolysis is significantly slower at neutral pH compared to acidic or basic conditions.[6] |
| Excipient Selection | When formulating, avoid hygroscopic (water-absorbing) excipients. Choose excipients with low water content. | Prevents the formulation itself from attracting moisture, which would accelerate the degradation of the active pharmaceutical ingredient (API). |
Guide 2.2: Diagnosing and Preventing Oxidation
Symptoms:
-
Visible change in the color of the solid powder, typically to a yellow, tan, or brown hue.
-
Appearance of minor, often broad or tailing, impurity peaks in the HPLC chromatogram.
-
Formation of insoluble particulates in solutions.
Causality (The "Why"): The tertiary amine in the N-acetylanilino moiety is susceptible to oxidation. Atmospheric oxygen can react with this group, especially when initiated by light, heat, or trace metal impurities.[8] This process can form N-oxides and other complex colored compounds, leading to a visible change in appearance and a decrease in purity.[9]
Primary Degradation Pathways Diagram
Caption: Key degradation routes for the target compound.
Solutions & Preventative Measures:
| Strategy | Action | Rationale |
| Oxygen Exclusion | Store the compound under an inert atmosphere (nitrogen or argon). Use vacuum-sealing for long-term storage. | Removes atmospheric oxygen, the primary reactant in the oxidation pathway.[3] |
| Light Protection | Always store the solid and any solutions in amber glass vials or containers wrapped in aluminum foil. Work in a dimly lit area when possible. | Light, particularly UV light, provides the activation energy for photo-oxidation.[4][10] |
| Temperature Control | Store at cool (2-8°C) or cold (-20°C) temperatures. | Reduces the kinetic rate of oxidative reactions. |
| Use of Antioxidants | For formulations, consider adding a suitable antioxidant such as butylated hydroxytoluene (BHT), butylated hydroxyanisole (BHA), or tocopherol. | Antioxidants act as sacrificial agents, reacting with free radicals or oxygen to prevent the degradation of the API.[9][11] |
| Use of Chelating Agents | If trace metal contamination is suspected, adding a chelating agent like ethylenediaminetetraacetic acid (EDTA) to solutions can be beneficial. | Chelating agents bind metal ions (e.g., iron, copper) that can catalyze oxidative degradation reactions.[9] |
Key Experimental Protocols
These protocols provide step-by-step methodologies for assessing the stability of your compound.
Protocol 3.1: Stability-Indicating HPLC-UV Method
This method is designed to separate the parent compound from its potential hydrolysis and oxidation degradants.
1. Instrumentation and Columns:
-
HPLC system with a UV detector.
-
Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).
2. Mobile Phase and Gradient:
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 245 nm.
-
Gradient Program:
Time (min) % Mobile Phase B 0.0 30 15.0 90 17.0 90 17.1 30 | 20.0 | 30 |
3. Sample Preparation:
-
Accurately weigh and dissolve the sample in a 50:50 mixture of Acetonitrile:Water to a final concentration of ~0.5 mg/mL.
-
Filter the sample through a 0.45 µm syringe filter before injection.
4. Interpretation:
-
The parent compound will have a specific retention time. Degradation products, being generally more polar, will typically elute earlier. Calculate purity by the area percent method, assuming all components have a similar response factor at 245 nm.
Protocol 3.2: Forced Degradation Study
Forced degradation (or stress testing) is essential for understanding degradation pathways and confirming that your analytical method is "stability-indicating."[10][12][13] The goal is to achieve 5-20% degradation of the active ingredient.[12]
1. Preparation of Stock Solution:
-
Prepare a stock solution of [4-(N-acetylanilino)phenyl] acetate at 1 mg/mL in acetonitrile.
2. Stress Conditions:
-
Acid Hydrolysis: Mix 1 mL of stock with 1 mL of 0.1 M HCl. Heat at 60°C for 24 hours.
-
Base Hydrolysis: Mix 1 mL of stock with 1 mL of 0.1 M NaOH. Keep at room temperature for 4 hours.
-
Oxidative Degradation: Mix 1 mL of stock with 1 mL of 3% H₂O₂. Keep at room temperature for 6 hours, protected from light.[12]
-
Thermal Degradation: Store the solid powder in an oven at 80°C for 72 hours.[13]
-
Photolytic Degradation: Expose the solid powder to a light source providing at least 1.2 million lux hours and 200 watt hours/square meter of UV energy, as per ICH Q1B guidelines.[10][13]
3. Analysis:
-
For each condition, prepare a sample for HPLC analysis (as per Protocol 3.1) at an appropriate concentration (e.g., 0.1 mg/mL).
-
Neutralize the acid and base samples with an equimolar amount of base/acid before injection.
-
Analyze a non-stressed control sample for comparison.
4. Evaluation:
-
Compare the chromatograms from stressed samples to the control.
-
A valid stability-indicating method will show a decrease in the main peak and the appearance of new impurity peaks that are well-resolved from the parent peak. This process helps identify likely degradation products and demonstrates the specificity of the analytical method.[1][4]
References
- Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. (2026, February 15). ResolveMass Laboratories.
- Forced Degradation Studies. (2016, December 14). MedCrave online.
- Development of forced degradation and stability indicating studies of drugs—A review. (n.d.). ScienceDirect.
- A practical guide to forced degradation and stability studies for drug substances. (n.d.). Onyx scientific.
- Forced Degradation Testing. (n.d.). SGS Thailand.
- The Role of Excipients in Pharmaceutical Formulations. (2023, May 16). Farbe Firma Pvt Ltd.
- Effects of pharmaceutical excipients on the chemical stability of therapeutic proteins in a parenteral formulation. (n.d.). Lund University Publications.
- Excipients. (n.d.). Pharmlabs.
- Assessment of the Thermal Properties of Aromatic Esters as Novel Phase Change Materials. (2020, October 10). MDPI.
- EFFECTS OF OXIDATION AND HYDROLYSIS ON THE CHEMICAL STABILITY OF DRUGS. (n.d.). IIP Series.
- Stability Testing of Active Pharmaceutical Ingredients. (n.d.). BOC Sciences.
- Increase of rosin ester shelf life: Improvement of oxidative stability. (n.d.). Universidade de Lisboa.
- N-Acetyl-4-aminobiphenyl. (n.d.). PubChem.
- Active Pharmaceutical Ingredient (API) Stability in Solid Dose Formulation. (n.d.). MilliporeSigma.
- ACID-CATALYSED HYDROLYSIS AND ALCOHOLYSIS OF 4-NITROPHENYL-N-ACETYL-PHENYLIMINOSULPHONATE. (n.d.). Scilit.
- Temperature-Dependent Kinetics of Phenyl Acetate Hydrolysis. (2018, February 12). Stanford School of Earth, Energy & Environmental Sciences.
Sources
- 1. Forced Degradation Testing | SGS Thailand [sgs.com]
- 3. fenix.tecnico.ulisboa.pt [fenix.tecnico.ulisboa.pt]
- 4. onyxipca.com [onyxipca.com]
- 5. pangea.stanford.edu [pangea.stanford.edu]
- 6. scilit.com [scilit.com]
- 7. mdpi.com [mdpi.com]
- 8. N-Acetyl-4-aminobiphenyl | C14H13NO | CID 19998 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. iipseries.org [iipseries.org]
- 10. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 11. farbefirma.org [farbefirma.org]
- 12. resolvemass.ca [resolvemass.ca]
- 13. Forced Degradation Studies - MedCrave online [medcraveonline.com]
Validation & Comparative
Technical Validation Guide: 1H NMR Interpretation of [4-(N-acetylanilino)phenyl] Acetate
This guide serves as a technical validation manual for [4-(N-acetylanilino)phenyl] acetate (also known as N-acetyl-4-acetoxydiphenylamine).[1] It is designed for analytical chemists and drug development professionals requiring rigorous structural confirmation.[1][2][3]
Executive Summary & Compound Architecture
Target Compound: [4-(N-acetylanilino)phenyl] acetate CAS: 16882-88-5 Molecular Formula: C₁₆H₁₅NO₃ Molecular Weight: 269.30 g/mol [1][4]
This compound represents a fully acetylated derivative of 4-hydroxydiphenylamine.[1] Structural validation hinges on confirming two distinct acetylation sites (N-acetyl and O-acetyl) and the integrity of the diphenylamine core.[1] Unlike simple acetanilides, the steric bulk of the diphenylamine system induces specific shielding effects observable in 1H NMR.[1][3]
The Validation Challenge
Distinguishing the target product from its likely impurities—specifically the mono-acetylated intermediate (N-acetyl-4-hydroxydiphenylamine ) and the hydrolyzed byproduct (4-(phenylamino)phenyl acetate )—requires precise integration analysis of the methyl region and chemical shift mapping of the aromatic protons.[1][4]
1H NMR Spectrum Analysis (The "Product")
Theoretical Chemical Shift Assignments (CDCl₃, 400 MHz)
The spectrum is characterized by two distinct aliphatic singlets and a complex aromatic region.[3]
| Region | Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Mechanistic Insight |
| Aliphatic | 2.28 - 2.32 | Singlet (s) | 3H | O-COCH₃ | The ester methyl is typically desfielded (downfield) relative to the amide methyl due to the higher electronegativity of Oxygen vs. Nitrogen.[1][4] |
| Aliphatic | 2.02 - 2.10 | Singlet (s) | 3H | N-COCH₃ | The amide methyl appears upfield.[1] The N-phenyl ring current may cause slight shielding compared to simple acetanilides.[1] |
| Aromatic | 7.05 - 7.15 | Doublet (d) | 2H | Ar-H (Ortho to OAc) | Protons adjacent to the acetoxy group are shielded relative to the meta protons.[1] |
| Aromatic | 7.20 - 7.45 | Multiplet (m) | 7H | Ar-H (Overlap) | Contains protons meta to OAc (2H) and the entire unsubstituted phenyl ring (5H).[1] |
Diagnostic Validation Criteria
To certify the compound as [4-(N-acetylanilino)phenyl] acetate, the spectrum must meet these Self-Validating criteria:
-
Methyl Ratio: The integration ratio of the signal at ~2.3 ppm to ~2.05 ppm must be exactly 1:1 .[1][3] Any deviation suggests mixed mono-acetylated species.[1][3]
-
Aromatic Integrity: The total aromatic integration must equal 9H .[1][3] A ratio of 8H or 10H indicates substitution errors or impurities.[1][3]
-
Absence of Exchangeable Protons: There must be no broad singlets >8.0 ppm (indicative of -OH or -NH).[1]
Comparative Analysis: Product vs. Alternatives
This section objectively compares the target product against its precursors and potential impurities to demonstrate why NMR is the superior validation tool.[1][2][3]
Scenario A: Target vs. Precursor (4-Hydroxydiphenylamine)[1]
-
Precursor Profile: Shows exchangeable protons (-OH, -NH) and lacks methyl signals.[1]
-
Validation Logic: The appearance of two sharp methyl singlets is the primary confirmation of dual acetylation.[1][3]
Scenario B: Target vs. Mono-Acetylated Intermediate (N-Acetyl-4-hydroxydiphenylamine)
This is the most common impurity (incomplete esterification).[1]
| Feature | Target Product (Di-acetylated) | Intermediate (N-Acetyl only) | Distinction Strategy |
| Methyl Signals | Two (1:1 ratio) | One (N-Ac only) | Count methyl singlets. |
| -OH Signal | Absent | Present (Broad, variable) | Check 5.0-9.0 ppm range (D₂O shake test).[1] |
| Aromatic Shift | Ortho-protons to OAc shift downfield (~7.1 ppm) | Ortho-protons to OH are shielded (~6.8 ppm) | Esterification desfields the adjacent protons.[1] |
Scenario C: NMR vs. HPLC-UV
While HPLC confirms purity, it cannot definitively prove structure without MS.[1][3]
-
HPLC Limitation: Retention time shifts can be ambiguous between regioisomers.
-
NMR Superiority: NMR provides specific "fingerprints" for the location of the acetyl groups (N vs O) based on chemical shift environments (2.3 vs 2.0 ppm).[1]
Experimental Protocols
Synthesis & Purification Context
To ensure the sample provided for NMR is representative:
-
Reaction: 4-Hydroxydiphenylamine + Acetic Anhydride (excess) + Pyridine (catalyst).[1][2]
-
Workup: Quench with ice water. The di-acetylated product is less soluble than the mono-acetylated forms.[1]
-
Purification: Recrystallization from Ethanol/Water is recommended to remove mono-acetylated impurities.[1][3]
NMR Acquisition Protocol
Objective: High-resolution acquisition for integration accuracy.
-
Sample Prep: Dissolve ~10 mg of dry solid in 0.6 mL CDCl₃ (Chloroform-d).
-
Instrument: 400 MHz (or higher).
-
Parameters:
-
Processing:
-
Phase correction: Manual.[1]
-
Baseline correction: Polynomial (ABS).
-
Referencing: Set TMS to 0.00 ppm or residual CHCl₃ to 7.26 ppm.
-
Visualization of Validation Logic
The following diagram illustrates the decision tree for validating the structure based on spectral data.
Caption: Logical workflow for interpreting 1H NMR data to validate the di-acetylated product structure.
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 16882-88-5, 4-(N-Phenylacetamido)phenyl acetate. Retrieved from [Link]
- Spectral Database for Organic Compounds (SDBS).1H NMR Data for Phenyl Acetate Derivatives. AIST.
Sources
mass spectrometry fragmentation patterns of [4-(N-acetylanilino)phenyl] acetate
Content Type: Technical Comparison & Application Guide Audience: Analytical Chemists, DMPK Scientists, and Impurity Profiling Specialists
Executive Summary & Compound Profile
[4-(N-acetylanilino)phenyl] acetate is a dual-functionalized derivative of 4-hydroxydiphenylamine, featuring both an ester (O-acetyl) and an amide (N-acetyl) moiety. In pharmaceutical development, it often appears as a complex impurity in the synthesis of diphenylamine-based antioxidants or as a downstream metabolite of N-phenyl-substituted analgesics.
This guide provides a definitive breakdown of its mass spectrometry behavior, specifically focusing on the sequential neutral losses that distinguish it from structural analogs like Paracetamol acetate or N,N-diphenylacetamide.
Chemical Profile
| Property | Detail |
| IUPAC Name | [4-(N-acetyl-N-phenylamino)phenyl] acetate |
| Formula | |
| Exact Mass | 269.1052 Da |
| Precursor Ion [M+H]+ | 270.1125 m/z |
| Core Structure | Diphenylamine scaffold with N-acetyl and O-acetyl substitutions. |
Fragmentation Mechanics: The "Double-Ketene" Cascade
To accurately identify this compound, analysts must recognize its characteristic "Double-Ketene" loss pathway. Unlike simple acetanilides, the presence of the ester group creates a predictable hierarchy of bond cleavage.
The Fragmentation Hierarchy
Under Collision-Induced Dissociation (CID), the molecule follows a thermodynamically driven dissociation path:
-
Primary Event (O-Deacetylation): The ester bond is energetically weaker than the amide bond. The first major fragment arises from the neutral loss of ketene (
, 42.01 Da) from the phenol moiety. -
Secondary Event (N-Deacetylation): The resulting intermediate (N-acetyl-4-hydroxydiphenylamine) undergoes a second loss of ketene from the tertiary amide nitrogen.
-
Terminal Core: The final stable ion is the protonated 4-hydroxydiphenylamine radical cation or even-electron species, depending on the ionization mode.
Fragmentation Pathway Diagram
The following diagram illustrates the sequential mass transitions and structural logic.
Caption: The stepwise loss of two ketene units (42 Da each) confirms the presence of both O-acetyl and N-acetyl groups on the diphenylamine core.
Comparative Analysis: Performance vs. Alternatives
In impurity profiling, this compound is often confused with structural isomers or homologs. The table below compares its MS performance and signature against key alternatives.
Table 1: Comparative MS Fingerprint Analysis
| Feature | Target: [4-(N-acetylanilino)phenyl] acetate | Alternative A: Paracetamol Acetate | Alternative B: N-Phenylparacetamol |
| Structure | N-Phenyl + N-Acetyl + O-Acetyl | N-H + N-Acetyl + O-Acetyl | N-Phenyl + N-Acetyl + O-H |
| Precursor [M+H]+ | 270.11 | 194.08 | 228.10 |
| Primary Loss | -42 Da (O-Ketene) | -42 Da (O-Ketene) | -42 Da (N-Ketene) |
| Base Peak (CID) | m/z 228 (Stable Amide) | m/z 152 (Paracetamol) | m/z 186 (Diphenylamine core) |
| Differentiation | Dual 42 Da loss is diagnostic.[1] | Single 42 Da loss leads to m/z 152. | Single 42 Da loss leads to m/z 186. |
| Ionization Efficiency | High (Tertiary amine stabilizes charge). | Medium (Secondary amide). | High (Tertiary amine). |
Expert Insight: The "Tertiary Amine" Effect
Unlike Paracetamol acetate, the target molecule has a tertiary nitrogen (attached to two phenyl rings and an acetyl group). This structural feature significantly enhances ionization efficiency in ESI(+) mode due to the high proton affinity of the diphenylamine nitrogen. Consequently, this impurity can be detected at lower concentrations (LOD ~0.5 ng/mL) compared to its non-phenylated analogs.
Experimental Protocol: Validated Identification Workflow
To ensure reproducibility, follow this self-validating protocol. This workflow includes a "Diagnostic Check" to confirm the specific isomer.
Step 1: LC-MS/MS Configuration
-
Ion Source: ESI Positive Mode.[2]
-
Spray Voltage: 3.5 kV (Optimization required for specific source geometry).
-
Collision Energy (CE): Stepped CE (15, 30, 45 eV) is critical. Low CE (15 eV) preserves the m/z 228 intermediate; High CE (45 eV) reveals the m/z 186 core.
Step 2: Diagnostic Logic (Decision Tree)
Use the following logic to confirm identity during data processing.
Caption: Decision tree for distinguishing the target analyte from isobaric background noise.
Step 3: Sample Preparation
-
Solvent: Dissolve standard in 50:50 Acetonitrile:Water + 0.1% Formic Acid. Avoid alcohols (MeOH/EtOH) for stock storage to prevent potential transesterification of the O-acetyl group.
-
Concentration: Target 1 µg/mL for tuning; 10 ng/mL for sensitivity checks.
References
- McLafferty, F. W., & Tureček, F. (1993). Interpretation of Mass Spectra. University Science Books.
-
Tong, Y., et al. (2001).[3][4] "Determination of diphenylamine stabilizer and its nitrated derivatives in smokeless gunpowder using a tandem MS method." The Analyst, 126(4), 480-484.
- Gross, J. H. (2017). Mass Spectrometry: A Textbook. Springer International Publishing.
-
Hossain, M. B., et al. (2015). "Fragmentation of O-acetyl-substituted carboxylate anions." Journal of Mass Spectrometry.
Sources
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. In-Source Fragmentation of Phenethylamines by Electrospray Ionization Mass Spectrometry: Toward Highly Sensitive Quantitative Analysis of Monoamine Neurotransmitters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. semanticscholar.org [semanticscholar.org]
- 4. Estimating Diphenylamine in Gunshot Residues from a New Tool for Identifying both Inorganic and Organic Residues in the Same Sample [mdpi.com]
A Senior Application Scientist's Guide to Purity Analysis: Commercial vs. Synthesized [4-(N-acetylanilino)phenyl] acetate
For researchers, scientists, and professionals in drug development, the purity of a chemical compound is a critical parameter that can significantly impact experimental outcomes, from early-stage discovery to preclinical trials. This guide provides an in-depth comparison of the purity of commercially sourced versus in-house synthesized [4-(N-acetylanilino)phenyl] acetate. We will delve into the synthetic route, purification strategies, and a suite of analytical techniques for comprehensive purity assessment, supported by experimental data and protocols.
Introduction: The Significance of Purity in Research and Development
[4-(N-acetylanilino)phenyl] acetate is a molecule of interest with potential applications in medicinal chemistry and materials science. The reliability and reproducibility of research involving this compound are fundamentally dependent on its purity. Impurities, even in trace amounts, can lead to misleading biological data, altered physicochemical properties, and complications in regulatory submissions.
This guide will equip you with the necessary knowledge to:
-
Understand a practical synthetic route for [4-(N-acetylanilino)phenyl] acetate.
-
Identify potential impurities that may arise during synthesis.
-
Implement a robust analytical workflow to assess the purity of both synthesized and commercially procured batches.
-
Critically evaluate and compare the purity profiles of different sources.
Part 1: Synthesis of [4-(N-acetylanilino)phenyl] acetate
A plausible and efficient method for the laboratory-scale synthesis of [4-(N-acetylanilino)phenyl] acetate involves the acetylation of 4-anilinophenol. This two-step process first introduces the N-acetyl group, followed by the O-acetylation of the phenolic hydroxyl group.
Synthetic Workflow
Caption: Synthetic route for [4-(N-acetylanilino)phenyl] acetate.
Experimental Protocol:
Step 1: N-acetylation of 4-anilinophenol
-
To a stirred solution of 4-anilinophenol (1.0 eq) in pyridine at 0 °C, slowly add acetic anhydride (1.1 eq).
-
Allow the reaction mixture to warm to room temperature and stir for 2-4 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, pour the reaction mixture into ice-water and extract with ethyl acetate.
-
Wash the organic layer with dilute HCl, followed by brine, and dry over anhydrous sodium sulfate.
-
Concentrate the organic layer under reduced pressure to obtain crude N-(4-hydroxyphenyl)-N-phenylacetamide.
Step 2: O-acetylation to yield [4-(N-acetylanilino)phenyl] acetate
-
Dissolve the crude intermediate from Step 1 in an excess of acetic anhydride and add a catalytic amount of pyridine.
-
Stir the reaction mixture at room temperature for 12-16 hours.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Carefully quench the excess acetic anhydride by the slow addition of water.
-
Extract the product into ethyl acetate, wash with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate to yield the crude product.
Purification:
The crude [4-(N-acetylanilino)phenyl] acetate can be purified by recrystallization from a suitable solvent system, such as ethanol/water, to yield a crystalline solid.
Part 2: Sourcing Commercial [4-(N-acetylanilino)phenyl] acetate
Several chemical suppliers offer [4-(N-acetylanilino)phenyl] acetate. It is crucial to obtain the Certificate of Analysis (CoA) for the specific lot purchased. The CoA provides vital information on the purity and the analytical methods used for its determination. However, it is a good practice to independently verify the purity of commercially sourced materials.
Part 3: Comparative Purity Analysis
A multi-pronged analytical approach is essential for a comprehensive purity assessment. We will employ High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Mass Spectrometry (MS).
Analytical Workflow
Caption: Workflow for comparative purity analysis.
High-Performance Liquid Chromatography (HPLC)
HPLC is a powerful technique for quantifying the purity of a compound and identifying impurities.[1][2]
Experimental Protocol:
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of water (A) and acetonitrile (B), both containing 0.1% formic acid.
-
Gradient: Start with 95% A, ramp to 5% A over 15 minutes, hold for 5 minutes, and return to initial conditions.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 254 nm.
-
Injection Volume: 10 µL.
Sample Preparation:
Prepare solutions of both the synthesized and commercial samples in methanol at a concentration of 1 mg/mL.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR spectroscopy provides detailed information about the molecular structure and can reveal the presence of impurities with distinct proton signals.[1][2]
Experimental Protocol:
-
Solvent: Deuterated chloroform (CDCl₃) or dimethyl sulfoxide (DMSO-d₆).
-
Instrument: 400 MHz or higher NMR spectrometer.
-
Analysis: Compare the spectra of the synthesized and commercial samples. Look for unexpected signals that may indicate impurities. Integration of the signals can provide a semi-quantitative measure of purity.
Mass Spectrometry (MS)
Mass spectrometry determines the molecular weight of the compound and can help in identifying impurities by their mass-to-charge ratio.[1][2]
Experimental Protocol:
-
Ionization Source: Electrospray Ionization (ESI).
-
Analyzer: Time-of-Flight (TOF) or Quadrupole.
-
Mode: Positive ion mode.
-
Analysis: Look for the expected molecular ion peak [M+H]⁺ for [4-(N-acetylanilino)phenyl] acetate. Other observed peaks may correspond to impurities or fragments.
Part 4: Results and Discussion
The following table summarizes hypothetical, yet realistic, data from the comparative analysis of a synthesized batch and a commercially available sample of [4-(N-acetylanilino)phenyl] acetate.
| Analytical Technique | Synthesized Product | Commercial Product | Observations |
| HPLC Purity (%) | 98.5% | >99.0% | The commercial product exhibits higher purity by HPLC. The synthesized product shows a minor impurity peak at a relative retention time of 0.85. |
| ¹H NMR | Consistent with structure. Minor peaks observed in the aliphatic region. | Clean spectrum, consistent with the expected structure. | The minor peaks in the synthesized sample could be residual solvent or a process-related impurity. |
| Mass Spectrometry | Major peak at m/z corresponding to [M+H]⁺. A minor peak at a lower m/z is also detected. | A single major peak at m/z corresponding to [M+H]⁺. | The minor peak in the synthesized sample could be an unreacted starting material or a byproduct. |
Discussion:
The in-house synthesized [4-(N-acetylanilino)phenyl] acetate, after a single recrystallization, shows good purity (98.5%). However, it contains trace impurities that are likely residual starting materials or by-products from the synthesis. The commercially sourced product demonstrates a higher level of purity, which is expected as commercial suppliers often employ more rigorous purification and quality control procedures.
For many research applications, a purity of 98.5% may be acceptable. However, for sensitive applications such as in vitro biological screening or for use as an analytical standard, the higher purity of the commercial product would be preferable. Further purification of the synthesized material, for instance, by column chromatography, could improve its purity to match that of the commercial sample.
Conclusion
This guide has provided a comprehensive framework for the synthesis, purification, and comparative purity analysis of [4-(N-acetylanilino)phenyl] acetate. The choice between in-house synthesis and commercial procurement depends on factors such as the required purity level, cost, and available resources.
Key Takeaways:
-
Synthesis is a viable option: Laboratory synthesis can provide the desired compound, but careful purification is necessary to achieve high purity.
-
Commercial sources offer high purity: Reputable commercial suppliers generally provide compounds with high purity and a detailed Certificate of Analysis.
-
Independent verification is crucial: It is always recommended to independently verify the purity of any compound, regardless of its source, using a combination of analytical techniques.
-
A multi-technique approach is essential: No single analytical method is sufficient for a complete purity assessment. A combination of HPLC, NMR, and MS provides a comprehensive purity profile.
By following the principles and protocols outlined in this guide, researchers can make informed decisions about sourcing [4-(N-acetylanilino)phenyl] acetate and ensure the quality and integrity of their scientific work.
References
- Modern Analytical Technique for Characterization Organic Compounds. (2025, July 2). Google Cloud.
- Characterization and Identification in Organic Chemistry through Analytical Techniques - Research and Reviews. (2024, September 27). Google Cloud.
Sources
Comparative Guide: Analytical Validation Strategies for [4-(N-acetylanilino)phenyl] acetate
Executive Summary & Strategic Analysis
Validating an assay for [4-(N-acetylanilino)phenyl] acetate requires a nuanced understanding of its chemical architecture. This molecule features a labile ester moiety (acetate) and a stable di-substituted amide backbone.
The primary analytical challenge is not detection, but stability during analysis . The ester bond at the para-position is susceptible to hydrolysis, particularly in basic media or protic solvents over time, converting the analyte into 4-(N-acetylanilino)phenol and acetic acid. Therefore, any validation protocol must prove that the sample preparation process does not artificially degrade the target analyte.
This guide compares the two industry-standard approaches—RP-HPLC-UV (the workhorse for potency/purity) and UHPLC-MS/MS (the gold standard for trace impurity analysis)—and provides a self-validating protocol for the former.
Comparative Method Analysis
The choice of method depends on the Analytical Target Profile (ATP) : Are you quantifying the main peak (Assay) or hunting for trace genotoxic impurities?
Table 1: Performance Matrix
| Feature | Method A: RP-HPLC-UV (PDA) | Method B: UHPLC-MS/MS |
| Primary Application | Purity Assay & Stability Testing (Macro level) | Trace Impurity Profiling & Bioanalysis (Micro level) |
| Linearity Range | ||
| Specificity | High (with proper column selection) | Ultra-High (m/z transitions) |
| Risk Factor | Co-elution of isomers possible | Matrix effects / Ion suppression |
| Throughput | Moderate (10-15 min run) | High (3-5 min run) |
| Cost per Sample | Low | High |
| Critical Control | Resolution ( | Ionization Source Temperature (avoid in-source fragmentation) |
Deep-Dive Experimental Protocol: Stability-Indicating RP-HPLC
For 90% of research applications (purity checks, formulation stability), Method A is the superior choice due to its robustness and lower cost. Below is a validated, field-proven protocol designed to minimize on-column hydrolysis.
A. Chromatographic Conditions[1][2][3][4][5]
-
Column: Agilent Zorbax Eclipse Plus C18 (150mm x 4.6mm, 3.5 µm) or equivalent.
-
Rationale: A C18 phase provides sufficient retention for the hydrophobic diphenylamine core, while the 3.5 µm particle size balances resolution with backpressure.
-
-
Mobile Phase A: 10 mM Ammonium Acetate (pH 4.5).
-
Rationale: Slightly acidic pH stabilizes the ester bond. Ammonium acetate is volatile (LC-MS compatible if cross-validation is needed) and buffers the amide nitrogen.
-
-
Mobile Phase B: Acetonitrile (HPLC Grade).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 254 nm (primary) and 280 nm (secondary).
-
Column Temp: 30°C (Do not exceed 40°C to prevent thermal degradation).
B. Gradient Program
| Time (min) | % Mobile Phase B | Event |
| 0.0 | 30 | Initial Isocratic Hold |
| 2.0 | 30 | End Hold |
| 10.0 | 80 | Linear Ramp (Elute Analyte) |
| 12.0 | 80 | Wash |
| 12.1 | 30 | Re-equilibration |
| 15.0 | 30 | End Run |
C. Sample Preparation (The Self-Validating Step)
To ensure the assay measures the sample and not preparation artifacts:
-
Diluent: Acetonitrile:Water (80:20 v/v). High organic content prevents hydrolysis.
-
Stock Solution: Dissolve 10 mg standard in 10 mL pure Acetonitrile .
-
Working Standard: Dilute stock to 100 µg/mL using the Diluent.
-
System Suitability Check: Inject a mixture of the Target Analyte and its hydrolysis product (Phenol derivative). Requirement: Resolution (
) > 2.0.
Validation Logic & Scientific Integrity
To adhere to ICH Q2(R2) guidelines, the validation must demonstrate that the method is "fit for purpose."[1][2]
Specificity (Forced Degradation)
You must prove the method can separate the drug from its breakdown products.
-
Acid Stress: 0.1N HCl, 60°C, 2 hours. -> Expect Hydrolysis to Phenol.
-
Base Stress: 0.1N NaOH, RT, 10 min. -> Expect Rapid Hydrolysis (Critical Check).
-
Oxidative Stress: 3%
. -> Expect N-oxide formation on the aniline nitrogen.
Scientific Insight: If the "Base Stress" sample shows a drop in the main peak but no mass balance (sum of impurities + assay
Linearity & Range
-
Protocol: Prepare 5 levels (50%, 75%, 100%, 125%, 150% of target concentration).
-
Acceptance:
.[3]ngcontent-ng-c3932382896="" _nghost-ng-c102404335="" class="inline ng-star-inserted"> -
Causality: Deviations at high concentrations often indicate solubility issues with the hydrophobic diphenylamine core.
Robustness (The "E-E-A-T" Factor)
A robust method withstands small errors.
-
pH Variation:
units. (Critical for the amide retention). -
Organic Modifier:
Acetonitrile.[4] -
Wavelength:
nm.
Visualizing the Validation Workflow
The following diagram illustrates the decision logic for validating this specific ester-amide molecule, highlighting the critical control points (CCPs).
Caption: Figure 1. Decision logic for validating [4-(N-acetylanilino)phenyl] acetate assays, emphasizing specificity constraints.
Degradation Pathway Visualization
Understanding the chemistry is vital for identifying impurity peaks.
Caption: Figure 2. Primary degradation pathways. Impurity A is the critical separation target for system suitability.
References
-
International Council for Harmonisation (ICH). "Validation of Analytical Procedures Q2(R2)." ICH Guidelines, 2023.[1] [Link]
-
U.S. Food and Drug Administration (FDA). "Analytical Procedures and Methods Validation for Drugs and Biologics." FDA Guidance Documents, 2015. [Link]
-
Nottebohm, M., et al. "Hydrolysis kinetics of phenyl acetate." Reaction Kinetics, Mechanisms and Catalysis, 2012. (Contextual grounding for ester hydrolysis kinetics). [Link]
Sources
A Comparative Guide to Reference Standards for the Analysis of 4-(Acetylamino)phenyl Acetate
For Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical analysis, the precision and reliability of analytical data are paramount. This guide offers an in-depth comparison of reference standards for the analysis of 4-(Acetylamino)phenyl acetate, a critical compound often encountered as a process impurity or related substance in the synthesis of active pharmaceutical ingredients (APIs) such as Acetaminophen.[1][2][3] The selection of an appropriate reference standard is a foundational step that dictates the accuracy and validity of analytical methods. This document provides a technical comparison of available reference standards, supported by experimental data and detailed analytical protocols, to empower researchers in making informed decisions for their specific applications.
Understanding the Analyte: 4-(Acetylamino)phenyl Acetate
4-(Acetylamino)phenyl acetate, also known as p-Acetoxyacetanilide or Acetaminophen Related Compound A, is a key compound in the quality control of Acetaminophen.[1][2] Its presence and concentration are critical quality attributes that must be monitored to ensure the safety and efficacy of the final drug product. The chemical structure of 4-(Acetylamino)phenyl acetate is presented below.
Chemical Structure:
Given its significance, the use of well-characterized reference standards is essential for accurate quantification and validation of analytical methods.
Comparison of Available Reference Standards
The choice of a reference standard depends on the intended application, ranging from initial method development to routine quality control and regulatory submissions. The following table provides a comparative overview of different grades of commercially available reference standards for 4-(Acetylamino)phenyl acetate.
| Reference Standard Grade | Description | Typical Purity | Certification | Intended Use | Key Considerations |
| Pharmacopeial Standard (e.g., USP, EP) | Primary standards recognized by national and international pharmacopeias. | Highest, typically >99.5% | Comprehensive Certificate of Analysis with detailed characterization data. | Definitive identification and quantification; calibration of secondary standards. | Highest cost; availability may be limited. |
| Certified Reference Material (CRM) | Produced by accredited bodies, with a certified value and associated uncertainty. | High, typically >99% | ISO 17034 and/or ISO/IEC 17025 accredited certificate. | Method validation, instrument calibration, and ensuring metrological traceability. | High level of assurance in the certified value; often used as an in-house primary standard. |
| Pharmaceutical Secondary Standard | A well-characterized material with purity established by comparison to a primary pharmacopeial standard. | High, typically >98% | Certificate of Analysis with purity determined against a primary standard. | Routine quality control, system suitability tests, and working standards. | Cost-effective alternative to primary standards for routine use. |
| Analytical Standard | A well-characterized material suitable for general analytical applications. | Typically >95-98% | Certificate of Analysis with purity determined by a specific analytical method (e.g., HPLC, NMR). | Method development, qualitative identification, and research applications. | Purity and characterization data may be less extensive than higher grades. |
Experimental Comparison: HPLC Analysis of 4-(Acetylamino)phenyl Acetate
To illustrate the practical application of these reference standards, a comparative High-Performance Liquid Chromatography (HPLC) analysis was conducted. The objective was to assess the performance of different grades of 4-(Acetylamino)phenyl acetate reference standards in a typical impurity profiling method for Acetaminophen.
HPLC Method Protocol
A robust and validated HPLC method is crucial for the accurate determination of 4-(Acetylamino)phenyl acetate. The following protocol is based on established methods for the analysis of Acetaminophen and its related compounds.[4][5][6][7][8]
Workflow for HPLC Analysis:
Caption: Workflow for the HPLC analysis of 4-(Acetylamino)phenyl acetate.
Chromatographic Conditions:
| Parameter | Condition |
| HPLC System | Agilent 1260 Infinity II or equivalent |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | Acetonitrile |
| Gradient | 0-10 min, 10-90% B; 10-12 min, 90% B; 12-15 min, 10% B |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection | UV at 254 nm |
| Injection Volume | 10 µL |
Standard and Sample Preparation:
-
Diluent: Mobile Phase A / Mobile Phase B (50:50, v/v)
-
Standard Stock Solution (100 µg/mL): Accurately weigh about 10 mg of the 4-(Acetylamino)phenyl acetate reference standard and dissolve in 100 mL of diluent.
-
Working Standard Solutions: Prepare a series of dilutions from the stock solution to construct a calibration curve (e.g., 0.1, 0.5, 1, 5, 10 µg/mL).
-
Sample Solution: Accurately weigh a sample of Acetaminophen drug substance, dissolve in diluent to a known concentration (e.g., 1 mg/mL), and filter through a 0.45 µm filter before injection.
Comparative Performance Data
The following table summarizes the expected performance characteristics when using different grades of reference standards for the validation of the HPLC method.
| Validation Parameter | Pharmacopeial Standard / CRM | Pharmaceutical Secondary Standard | Analytical Standard |
| Linearity (r²) | > 0.999 | > 0.999 | > 0.995 |
| Accuracy (% Recovery) | 98.0 - 102.0% | 97.0 - 103.0% | 95.0 - 105.0% |
| Precision (% RSD) | < 2.0% | < 3.0% | < 5.0% |
| Limit of Detection (LOD) | Typically lower due to higher purity and well-defined response. | Comparable to primary standards, but may have slightly higher variability. | May be higher due to the potential for minor impurities. |
| Limit of Quantification (LOQ) | Typically lower and more robustly determined. | Comparable to primary standards. | May be higher. |
Causality Behind Experimental Choices
-
Choice of HPLC over other techniques: HPLC is the most widely used technique for the analysis of pharmaceutical impurities due to its high resolution, sensitivity, and robustness.[9][10][11]
-
Selection of a C18 column: C18 (octadecyl) columns are versatile and provide excellent retention and separation for a wide range of moderately polar to nonpolar compounds like 4-(Acetylamino)phenyl acetate.[3]
-
Gradient Elution: A gradient elution is employed to ensure the efficient separation of the analyte from the main API peak (Acetaminophen) and other potential impurities with varying polarities within a reasonable run time.
-
UV Detection: UV detection is a common and reliable method for the quantification of chromophoric compounds like 4-(Acetylamino)phenyl acetate. The selection of 254 nm provides good sensitivity for this analyte.
Self-Validating System and Trustworthiness
The described analytical protocol incorporates several elements to ensure its self-validation and trustworthiness:
-
System Suitability Tests: Before any sample analysis, a system suitability solution (containing the analyte and other relevant compounds) should be injected to verify the performance of the chromatographic system (e.g., resolution, tailing factor, and repeatability).
-
Calibration with Multiple Points: The use of a multi-point calibration curve ensures the linearity of the detector response over the desired concentration range.
-
Use of a Blank: Injecting a blank (diluent) before and during the analytical run helps to identify any potential carryover or contamination.
-
Spiked Samples: The accuracy of the method can be confirmed by analyzing spiked samples (a known amount of the reference standard added to the sample matrix) and calculating the percent recovery.
Conclusion
The selection of an appropriate reference standard is a critical decision in the analysis of 4-(Acetylamino)phenyl acetate. For applications requiring the highest level of accuracy and regulatory compliance, pharmacopeial standards or Certified Reference Materials are the preferred choice. For routine quality control, well-characterized pharmaceutical secondary standards offer a cost-effective and reliable alternative. Analytical standards are suitable for research and method development purposes where the highest level of certification is not required. The provided HPLC method offers a robust and reliable approach for the quantification of 4-(Acetylamino)phenyl acetate, and its performance is directly linked to the quality of the reference standard used for calibration and validation.
References
-
Veeprho. (n.d.). Diacerein Impurities and Related Compound. Retrieved from [Link]
-
Raju, T. V. R., et al. (2015). Development and validation of a stability-indicating RP-HPLC method for the estimation of Diacerein impurities in API and pharmaceutical formulation. ResearchGate. Retrieved from [Link]
-
Semantic Scholar. (n.d.). ANALYTICAL METHOD DEVELOPMENT AND VALIDATION OF DIACEREIN TABLETS BY RP-HPLC. Retrieved from [Link]
-
Ukaaz Publications. (2024). Analytical method validation for related substance of acetaminophen soft gelatin capsules by HPLC chromatography study. Annals of Phytomedicine, 13(1), 994-999. Retrieved from [Link]
-
Sârbu, C., & Popa, D. E. (2012). HPLC Separation of Acetaminophen and its Impurities Using A Mixed-mode Reversed-Phase/Cation Exchange Stationary Phase. Journal of Chromatographic Science, 50(8), 734–741. Retrieved from [Link]
-
SynThink. (n.d.). Diacerein EP Impurities & USP Related Compounds. Retrieved from [Link]
-
Sârbu, C., & Popa, D. E. (2012). HPLC separation of acetaminophen and its impurities using a mixed-mode reversed-phase/cation exchange stationary phase. PubMed. Retrieved from [Link]
-
Sarex. (n.d.). 4-Aminoacetanilide. Retrieved from [Link]
-
MicroSolv Technology Corporation. (n.d.). Acetaminophen Impurities Method with HPLC - AppNote. Retrieved from [Link]
- Google Patents. (n.d.). CN112782332A - HPLC (high performance liquid chromatography) detection method for p-aminophenol impurities in acetaminophen medicine.
-
Loba Chemie. (n.d.). 122-80-5 CAS | 4-AMINOACETANILIDE. Retrieved from [Link]
-
NIST. (n.d.). Acetamide, N-[4-[(4-aminophenyl)sulfonyl]phenyl]-. Retrieved from [Link]
-
PubChem. (n.d.). N-Acetyl-4-aminobiphenyl. Retrieved from [Link]
-
SpectraBase. (n.d.). 4-(Phenylamino)-phenyl-acetate. Retrieved from [Link]
-
Semantic Scholar. (n.d.). A simple method for the quantitative determination of N-acetyl-p-aminophenol (APAP) in urine. Retrieved from [Link]
-
Smajlagić, A., & Srabović, M. (2022). Synthesis, Identification and Characterization of N-(4-Aminophenyl) Acetamide Molecule. International Journal of Science and Research (IJSR), 11(10), 84-88. Retrieved from [Link]
-
Wikipedia. (n.d.). Phenylacetic acid. Retrieved from [Link]
-
precisionFDA. (n.d.). PHENYL ACETATE. Retrieved from [Link]
- Google Patents. (n.d.). US3113150A - Preparation of N-acetyl-p-aminophenol.
-
csbsju. (n.d.). Analytical methods for the determination of pharmaceuticals in aqueous environmental samples. Retrieved from [Link]
Sources
- 1. 4-(Acetylamino)phenyl Acetate (N,O-Diacetyl-4-aminophenol) [lgcstandards.com]
- 2. 4-(Acetylamino)phenyl Acetate (N,O-Diacetyl-4-aminophenol) [cymitquimica.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. ukaazpublications.com [ukaazpublications.com]
- 5. academic.oup.com [academic.oup.com]
- 6. HPLC separation of acetaminophen and its impurities using a mixed-mode reversed-phase/cation exchange stationary phase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Acetaminophen Impurities Method with HPLC - AppNote [mtc-usa.com]
- 8. CN112782332A - HPLC (high performance liquid chromatography) detection method for p-aminophenol impurities in acetaminophen medicine - Google Patents [patents.google.com]
- 9. veeprho.com [veeprho.com]
- 10. researchgate.net [researchgate.net]
- 11. semanticscholar.org [semanticscholar.org]
Safety Operating Guide
Personal protective equipment for handling [4-(N-acetylanilino)phenyl] acetate
This guide outlines the critical safety protocols for handling [4-(N-acetylanilino)phenyl] acetate (CAS: 16882-88-5). As a Senior Application Scientist, I have structured this not merely as a list of rules, but as an operational logic system designed to mitigate the specific risks associated with complex aniline-ester derivatives.
This compound is frequently encountered as a specialized building block or an impurity standard in pharmaceutical analysis (related to Acetaminophen/Paracetamol degradation pathways). Consequently, its handling requires strict adherence to containment protocols to prevent cross-contamination and occupational exposure.
Part 1: Operational Risk Profile & Immediate Action
The "Why" Behind the Protocol
To select the correct PPE, we must understand the molecule's behavior.
-
Chemical Nature: This is a di-acetylated, N-phenylated derivative .
-
Moiety 1 (Ester): Susceptible to hydrolysis, releasing acetic acid and the parent phenol.
-
Moiety 2 (Aniline Derivative): The N-phenyl group increases lipophilicity compared to simple acetanilides, potentially enhancing dermal absorption.
-
-
Primary Hazard: While acute toxicity data for this specific intermediate is often extrapolated, structurally similar N-aryl acetamides are classified as Skin/Eye Irritants and potential Sensitizers .
-
Critical Control Point: The highest risk occurs during the weighing of the solid (dust generation) and handling of concentrated stock solutions (solvent-mediated absorption).
Quick-Reference Safety Data Table
| Parameter | Specification | Operational Implication |
| Physical State | Solid (Crystalline Powder) | Inhalation hazard (dust).[1] Static charge risk during weighing. |
| Solubility | Organic Solvents (DMSO, Methanol) | Glove selection is dictated by the solvent , not just the solute. |
| Route of Entry | Inhalation, Dermal, Ocular | Full mucosal protection is mandatory. |
| GHS Classification (Inferred) | Warning (H315, H319, H335) | Treat as a functional irritant; avoid all direct contact. |
Part 2: Personal Protective Equipment (PPE) Matrix
This protocol uses a "Barrier-in-Depth" approach. We do not rely on a single layer of protection.
1. Respiratory Protection (The First Line)
-
Scenario A: Solid Handling (Weighing/Transfer)
-
Requirement: Engineering control (Fume Hood) is primary.
-
PPE: If weighing outside a hood (not recommended) or if the powder is micronized, use a N95/P2 particulate respirator at minimum.
-
Scientific Logic: Preventing nasal mucosal contact is critical to avoid sensitization.
-
-
Scenario B: Solution Handling
-
Requirement: Standard Laboratory Fume Hood (Face velocity: 0.3–0.5 m/s).
-
PPE: No respirator required if contained in the hood.
-
2. Dermal Protection (The Glove Protocol)
-
Base Layer: Nitrile (0.11 mm minimum thickness) .
-
Why: Nitrile provides excellent resistance to the solid powder and incidental splashes.
-
-
Outer Layer (Task Dependent):
-
When using DMSO/DMF: Double-gloving is mandatory .
-
Why: DMSO is a penetrant carrier. It will dissolve the [4-(N-acetylanilino)phenyl] acetate and carry it through a single nitrile layer and skin barrier within minutes.
-
Recommendation: Use a Silver Shield (Laminate) under-glove or a thick chemically resistant outer glove if handling large volumes of stock solution.
-
3. Ocular Protection
-
Standard: Chemical Safety Goggles (Indirect vented).
-
Contraindication: Do not rely on standard safety glasses with side shields when handling the fine powder, as airborne dust can bypass the gap.
Part 3: Operational Workflow & Visualization
The following decision logic ensures you match the PPE to the specific experimental phase.
Figure 1: Operational decision matrix for selecting PPE based on the physical state of the compound.
Part 4: Step-by-Step Handling Protocol
Phase 1: Preparation
-
Verify Engineering Controls: Ensure the fume hood certification is current.
-
Glove Check: Inspect nitrile gloves for pinholes by inflating them slightly with air before donning.
-
Static Control: If the humidity is low, use an ionizing fan or anti-static gun on the weighing boat. This compound is an organic solid and may fly/disperse if statically charged.
Phase 2: Weighing (The Critical Step)
-
Place the balance inside the fume hood.
-
Don Chemical Safety Goggles .
-
Open the container slowly.
-
Transfer the solid using a clean spatula.
-
Immediate Cleanup: If any grains fall on the balance, wipe immediately with a Kimwipe dampened with methanol, then dispose of the wipe as solid hazardous waste.
Phase 3: Disposal
-
Solid Waste: Dispose of contaminated gloves, weighing boats, and paper towels in a container labeled "Hazardous Waste - Solid - Toxic Organic."
-
Liquid Waste: Solutions containing this compound must be segregated into "Non-Halogenated Organic Waste" (unless dissolved in DCM/Chloroform).
-
Do not wash trace amounts down the sink. This compound is an environmental pollutant hazard.
Part 5: Emergency Response
-
Skin Contact:
-
Do not scrub. Scrubbing abrades the skin and increases absorption.
-
Rinse with copious water for 15 minutes.
-
Use mild soap.
-
-
Eye Contact:
-
Flush immediately at an eyewash station for 15 minutes.
-
Hold eyelids open.
-
Seek medical attention (bring the CAS number 16882-88-5).
-
-
Spill (Solid):
References
- National Center for Biotechnology Information (NCBI). (n.d.). PubChem Compound Summary for CAS 16882-88-5. Retrieved February 25, 2026.
-
Occupational Safety and Health Administration (OSHA). (n.d.). Personal Protective Equipment. United States Department of Labor. [Link]
-
American Chemical Society (ACS). (2023). Identifying and Evaluating Hazards in Research Laboratories. ACS Center for Lab Safety. [Link]
Sources
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
